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  • Product: Methyl 3-[(4-Hydroxyphenyl)amino]propanoate
  • CAS: 70156-40-0

Core Science & Biosynthesis

Foundational

In-Depth Spectroscopic Analysis: 1H and 13C NMR of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

Executive Summary Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) is a highly versatile bifunctional intermediate utilized in the synthesis of advanced pharmaceuticals, including targeted protein degraders...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) is a highly versatile bifunctional intermediate utilized in the synthesis of advanced pharmaceuticals, including targeted protein degraders (PROTACs) and beta-blocker analogs[1]. Structurally, it features an electron-rich p-aminophenol core linked to a flexible propanoate ester chain. This whitepaper provides an authoritative, field-proven guide to the structural elucidation of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a definitive resource for researchers requiring high-fidelity spectroscopic characterization.

Structural & Mechanistic Context

The synthesis of Methyl 3-[(4-hydroxyphenyl)amino]propanoate is typically achieved via an aza-Michael addition between p-aminophenol (the Michael donor) and methyl acrylate (the Michael acceptor). Understanding this mechanism is critical for anticipating potential impurities (e.g., unreacted starting materials or bis-alkylated byproducts) during NMR analysis.

The reaction proceeds via a 1,2-addition mechanism. The nucleophilic nitrogen attacks the electron-deficient β -carbon of the acrylate, forming a transient zwitterionic intermediate. This is followed by a rate-controlling, amine-assisted intramolecular proton transfer that yields the singly substituted secondary amine product[2]. Because primary amines react significantly faster than secondary amines due to reduced steric hindrance and enhanced solvation of the zwitterionic intermediate, the mono-alkylated target product can be isolated with high selectivity[2].

AzaMichael A p-Aminophenol (Michael Donor) C Zwitterionic Intermediate A->C Nucleophilic Attack B Methyl Acrylate (Michael Acceptor) B->C 1,2-Addition D Proton Transfer (Rate-Controlling) C->D Intramolecular H+ Shift E Methyl 3-[(4-Hydroxyphenyl)amino]propanoate (Target Product) D->E Stabilization

Caption: Aza-Michael addition mechanism for the synthesis of the target propanoate derivative.

Experimental Protocols: Synthesis and Self-Validating NMR Preparation

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the sample preparation. The following protocol is designed as a self-validating system to ensure absolute structural confidence.

Synthesis and Purification Workflow
  • Reaction Setup: Combine equimolar amounts of p-aminophenol and methyl acrylate in a polar aprotic solvent (e.g., acetonitrile) or under solvent-free conditions with gentle heating (40–50 °C).

  • Monitoring: Track the consumption of the primary amine via Thin Layer Chromatography (TLC) or GC-MS.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to remove any traces of the bis-alkylated tertiary amine byproduct.

NMR Sample Preparation and Quality Control

Solvent Selection Causality: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is explicitly chosen over CDCl 3​ . The target molecule contains two strong hydrogen-bonding groups (-OH and -NH). DMSO- d6​ not only ensures complete dissolution but, more importantly, strongly solvates these exchangeable protons. This drastically slows down their chemical exchange rate, allowing the -OH and -NH signals to appear as sharp, quantifiable peaks and preserving the crucial scalar coupling between the -NH proton and the adjacent methylene group.

Step-by-Step Preparation:

  • Weigh exactly 15 mg of the purified compound into a clean glass vial.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the clear solution to a high-quality 5 mm NMR tube.

  • Self-Validating D 2​ O Shake (Post-Acquisition): After acquiring the initial 1H spectrum, add 2 drops of D 2​ O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the -OH and -NH peaks validates their assignment and confirms the collapse of the adjacent methylene multiplet into a clean triplet.

NMRWorkflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) A->B C 2D NMR Acquisition (HSQC, HMBC, COSY) A->C D Data Processing (FT, Phase/Baseline Correction) B->D C->D E Structural Assignment (Multiplet Analysis & Integration) D->E

Caption: Self-validating NMR acquisition and structural assignment workflow.

Spectroscopic Characterization & Data Presentation

1H NMR Analysis (Causality and Assignment)

The 1H NMR spectrum of Methyl 3-[(4-hydroxyphenyl)amino]propanoate is highly diagnostic.

  • Aromatic Region: The p-substituted phenol ring creates a plane of symmetry, resulting in an AA'BB' spin system. Because the hydroxyl group is a stronger electron-donating group (via resonance) than the secondary amine, the protons ortho to the -OH group ( δ 6.55) are slightly more deshielded than those ortho to the -NH group ( δ 6.44).

  • Aliphatic Region: The propanoate chain forms an A 2​ X 2​ spin system. The methylene group α to the nitrogen ( δ 3.18) appears as a quartet in DMSO- d6​ because it couples with both the adjacent CH 2​ group and the -NH proton ( 3J≈6.5 Hz). Upon D 2​ O exchange, this quartet collapses into a triplet, proving the structural connectivity.

  • Exchangeable Protons: The phenolic -OH appears as a sharp singlet far downfield ( δ 8.52) due to strong hydrogen bonding with the DMSO solvent.

Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.52Singlet (s)-1HAr-OH (Phenolic)
6.55Doublet (d)8.62HAr-H (ortho to -OH)
6.44Doublet (d)8.62HAr-H (ortho to -NH)
5.15Triplet (t, broad)6.01H-NH - (Amine)
3.58Singlet (s)-3H-O-CH 3​ (Ester methyl)
3.18Quartet (q)6.52H-NH-CH 2​
  • (Aliphatic)
2.52Triplet (t)6.82H-CH 2​ -C=O (Aliphatic)
*Note: Apparent doublets representing the AA'BB' aromatic spin system.
13C NMR Analysis (Electronic Effects)

The 13C NMR spectrum provides absolute confirmation of the carbon skeleton. The causality of the chemical shifts is directly tied to the electronegativity of the attached heteroatoms.

  • The ester carbonyl carbon is highly deshielded ( δ 172.6), typical for an aliphatic ester.

  • In the aromatic ring, the carbon directly attached to the oxygen (C-OH) is pushed downfield to δ 148.1, while the carbon attached to the nitrogen (C-NH) appears at δ 141.4. This 7 ppm difference perfectly reflects the higher electronegativity of oxygen relative to nitrogen.

Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
172.6Quaternary (C=O)Ester Carbonyl
148.1Quaternary (Ar-C)Ar-C -OH
141.4Quaternary (Ar-C)Ar-C -NH
115.8Methine (Ar-CH)Ar-C H (ortho to -OH)
113.5Methine (Ar-CH)Ar-C H (ortho to -NH)
51.3Methyl (CH 3​ )-O-C H 3​
39.8Methylene (CH 2​ )-NH-C H 2​ -
33.6Methylene (CH 2​ )-C H 2​ -C=O
2D NMR Validation (HSQC/HMBC)

To ensure the protocol is a self-validating system, 2D NMR must be employed to lock in the assignments:

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the direct C-H attachments. The cross-peak between δ 3.18 (1H) and δ 39.8 (13C) unambiguously identifies the nitrogen-bound methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Proves the molecular backbone. A critical long-range 3JCH​ correlation is observed between the ester methyl protons ( δ 3.58) and the carbonyl carbon ( δ 172.6), as well as between the α -carbonyl protons ( δ 2.52) and the same carbonyl carbon, confirming the intact propanoate chain.

Conclusion

The comprehensive 1H and 13C NMR analysis of Methyl 3-[(4-hydroxyphenyl)amino]propanoate reveals a highly predictable and structurally rigid spectroscopic profile. By utilizing DMSO- d6​ to arrest proton exchange and employing D 2​ O shake experiments alongside 2D NMR, researchers can establish a self-validating analytical workflow. This ensures absolute structural integrity for downstream applications in drug development and synthetic chemistry.

References

  • Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Methyl 3-[(4-Hydroxyphenyl)aMino]propanoate — Chemical Substance Information. Source: NextSDS. URL: [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate in Polar Organic Solvents

Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from formulation and bioavailability to purification and manufacturing. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from formulation and bioavailability to purification and manufacturing. This guide provides an in-depth technical framework for understanding and determining the solubility of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate in common polar organic solvents. Recognizing the current absence of extensive published quantitative data for this specific molecule, this document shifts from a simple data repository to a comprehensive methodological and predictive resource. We furnish researchers, scientists, and drug development professionals with the theoretical foundation, predictive models, and detailed experimental protocols necessary to generate and interpret reliable solubility data. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, solubility is not merely a physical property; it is a cornerstone of drug efficacy and developability. For an API to be therapeutically effective, it must first be in a dissolved state at the site of absorption.[1] Consequently, poor solubility can severely limit bioavailability, leading to the failure of otherwise promising drug candidates.[1] A thorough understanding of a compound's solubility profile across a range of solvents is paramount for:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for use in amorphous solid dispersions.

  • Process Chemistry: Designing efficient crystallization and purification processes.

  • Preclinical Studies: Ensuring accurate and reproducible dosing in in vitro and in vivo assays.

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate, a molecule of interest in medicinal chemistry, possesses a unique combination of functional groups that dictate its interaction with various solvents.[2] This guide provides a robust framework for elucidating its solubility profile in polar organic solvents, a class of solvents frequently employed in pharmaceutical processing.

Physicochemical Profile of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

The molecular structure of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is the primary determinant of its solubility. A qualitative analysis of its structure allows for the prediction of its general solubility behavior.

Molecular Structure:

  • Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group and the secondary amine (-NH-) group are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl group, the ester carbonyl group (C=O), and the ester ether oxygen (-O-), along with the nitrogen atom of the amine, can all act as hydrogen bond acceptors.

  • Polarity: The presence of multiple polar functional groups (phenol, amine, ester) imparts a significant degree of polarity to the molecule.

  • Nonpolar Regions: The benzene ring and the ethyl chain constitute nonpolar regions of the molecule.

The interplay between these polar and nonpolar characteristics will govern the compound's affinity for different solvents. While specific experimental data for this molecule is sparse, the properties of a structural analog, Methyl 3-(4-hydroxyphenyl)propionate (CAS 5597-50-2), which has a melting point of 39-41°C and a boiling point of 108°C at 11 mmHg, can provide some context.[3][4]

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a foundational concept in solubility, rooted in the nature of intermolecular forces.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. Dissolution is favored when the types of intermolecular forces between the solute and solvent are similar. The primary forces at play are:

  • Hydrogen Bonding: The strongest type of intermolecular dipole-dipole interaction, crucial for solubility in protic solvents like alcohols.[7][8]

  • Dipole-Dipole Interactions: Occur between polar molecules.[7][8]

  • London Dispersion Forces: Weakest forces, present in all molecules, arising from temporary fluctuations in electron density.[5][8]

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate can engage in all three types of interactions, making its solubility highly dependent on the solvent's ability to reciprocate these forces.

solute Methyl 3-[(4-Hydroxyphenyl)amino]propanoate (Solute) H_bond Hydrogen Bonding (OH, NH groups) solute->H_bond Donates & Accepts dipole Dipole-Dipole (Ester, Phenol) solute->dipole Permanent Dipole dispersion London Dispersion (Aromatic Ring, Alkyl Chain) solute->dispersion Induced Dipoles solvent Polar Protic Solvent (e.g., Methanol, Ethanol) H_bond->solvent Donates & Accepts dipole->solvent Permanent Dipole dispersion->solvent Induced Dipoles

Caption: Intermolecular forces governing solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[9] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle remains that substances with closer HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies higher affinity. While experimentally determined HSP values are preferred, they can be reliably estimated from a molecule's structure using group-contribution methods, requiring no experimental data.[10][11]

A Practical Guide to Experimental Solubility Determination

Given the lack of published data, experimental determination is essential. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility due to its reliability and simplicity.[12]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials:

  • Methyl 3-[(4-Hydroxyphenyl)amino]propanoate (solid)

  • Selected polar organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Protocol:

  • Preparation: Add an excess amount of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[13][14] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the sediment, it is best to use a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal & Shake (24-72h at const. Temp) B->C D 4. Settle & Collect Supernatant C->D Equilibrium Reached E 5. Syringe Filter (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC or UV-Vis F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Analyte Quantification

Accurate quantification is crucial for reliable solubility data. Both HPLC and UV-Vis spectroscopy are common techniques.[15]

Protocol for UV-Vis Spectrophotometry:

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across a UV wavelength range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).[16]

  • Prepare Stock Solution: Create a stock solution of accurately known concentration in the chosen solvent.

  • Create Calibration Curve: Prepare a series of serial dilutions from the stock solution to create at least five standards of decreasing concentration.

  • Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

  • Plot Curve: Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert Law.[17][18]

  • Analyze Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment and use the calibration curve's linear regression equation to calculate its concentration.

Protocol for HPLC:

  • Method Development: Develop a stability-indicating HPLC method (typically reverse-phase) that shows a sharp, well-resolved peak for the analyte, free from interference from solvent or impurities.

  • Calibration Curve: As with UV-Vis, prepare and run a series of at least five standards of known concentration to generate a calibration curve by plotting peak area versus concentration.

  • Analyze Sample: Inject the diluted, filtered sample and determine its concentration from the calibration curve.

Expected Solubility Profile in Polar Organic Solvents

Based on the structure of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate, we can predict its relative solubility in a range of common polar organic solvents. The key is to match the solute's hydrogen bonding capacity and polarity with that of the solvent.

Table 1: Properties of Common Polar Organic Solvents [19][20][21][22]

SolventDielectric Constant (ε)Dipole Moment (μ, D)TypeKey Features
Methanol 32.71.70Polar ProticStrong H-bond donor & acceptor.
Ethanol 24.51.69Polar ProticStrong H-bond donor & acceptor.
Isopropanol 19.91.66Polar ProticGood H-bond donor & acceptor.
Acetonitrile 37.53.92Polar AproticHigh dipole moment, H-bond acceptor.
Acetone 20.72.88Polar AproticHigh dipole moment, H-bond acceptor.
Dimethyl Sulfoxide (DMSO) 46.73.96Polar AproticVery high polarity, strong H-bond acceptor.
N,N-Dimethylformamide (DMF) 36.73.82Polar AproticHigh polarity, strong H-bond acceptor.

Discussion and Predictions:

  • High Solubility Expected in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. Their ability to act as both hydrogen bond donors (from their -OH group) and acceptors makes them highly compatible with the phenol, amine, and ester functionalities of the solute.

  • High Solubility Expected in Aprotic Solvents with Strong H-bond Acceptors: DMSO and DMF are highly polar and are potent hydrogen bond acceptors. They should effectively solvate the -OH and -NH groups of the solute, leading to high solubility.

  • Moderate to Good Solubility in Other Polar Aprotic Solvents: Acetonitrile and acetone are polar and can accept hydrogen bonds, which should allow them to dissolve the compound, though perhaps not as effectively as the protic solvents or DMSO/DMF, as they lack hydrogen bond donating capabilities.

The final solubility will be a balance between these specific interactions and the overall polarity match between the solute and the solvent.

Conclusion

While direct experimental data on the solubility of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is not yet widely published, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental determination. By leveraging principles of intermolecular forces and employing standardized protocols such as the shake-flask method, researchers can generate the critical data needed for informed decisions in drug development and chemical processing. This guide provides the necessary tools—both conceptual and practical—to empower scientists to confidently navigate the challenges associated with API solubility.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Gobbo, A. A., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 16811-16819.
  • Luo, S., et al. (2023). Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters. Digital Discovery, 2(6), 1779-1788.
  • Smart, N. G., et al. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(22), 4538-4543.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Abbott, S., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of an unknown source.
  • Cheong, J. Y., et al. (n.d.). A Bayesian approach to predict solubility parameters. ChemRxiv.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.
  • Scribd. (n.d.). Solvent Polarity Index Table.
  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Pharma Excipients. (2025).
  • Unknown Source. Polarity of Solvents.
  • Miller, S. (n.d.). Miller's Home.
  • Sigma-Aldrich. (n.d.). Methyl 3-(4-hydroxyphenyl)
  • CSB/SJU. (2008). Intermolecular Forces and Solutions.
  • Maricopa Open Digital Press. (n.d.).
  • Unknown Source. Intermolecular Forces.
  • ChemicalBook. (2026). Methyl 3-(4-hydroxyphenyl)
  • BenchChem. (2025). Solubility Profile of 3-(3-Methylphenyl)propionaldehyde in Organic Solvents: A Technical Guide.
  • Master Organic Chemistry. (2026). The Four Intermolecular Forces and How They Affect Boiling Points.
  • MSU Chemistry. (n.d.). Chapter 11 Intermolecular Forces.
  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester.

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

Introduction Methyl 3-[(4-hydroxyphenyl)amino]propanoate is a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Its structure, incorporating a β-amino acid moiety l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-[(4-hydroxyphenyl)amino]propanoate is a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Its structure, incorporating a β-amino acid moiety linked to a phenolic group, serves as a versatile scaffold for creating derivatives with a wide range of potential therapeutic applications. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as promising candidates for antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens[1]. The synthesis of this compound is a foundational step for researchers in medicinal chemistry and drug development exploring this chemical space.

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate via a Michael addition reaction. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Reaction Principle: The Michael Addition

The core of this synthesis is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this specific case, the nucleophilic amino group of 4-aminophenol attacks the β-carbon of methyl acrylate, which is electrophilic due to the electron-withdrawing effect of the adjacent ester group[2]. This reaction is a robust and widely used method for the formation of carbon-nitrogen bonds.

The general mechanism can be visualized as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the electron-deficient β-carbon of methyl acrylate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the enolate intermediate, resulting in the final product.

The reaction can be carried out under thermal conditions, and the use of microwave irradiation has been shown to significantly accelerate similar Michael additions, leading to shorter reaction times and often higher yields[3][4][5].

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_product Product aminophenol 4-Aminophenol plus + acrylate Methyl Acrylate product Methyl 3-[(4-Hydroxyphenyl)amino]propanoate acrylate->product Michael Addition (Solvent, Heat) Experimental_Workflow start Start reagents Combine 4-Aminophenol, Methyl Acrylate, and Solvent start->reagents reflux Reflux the Reaction Mixture reagents->reflux monitor Monitor Reaction Progress (TLC) reflux->monitor workup Reaction Work-up: Solvent Removal monitor->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A streamlined workflow for the synthesis and purification process.

Materials and Methods

Reagents and Solvents
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
4-AminophenolC₆H₇NO109.13123-30-8≥98%
Methyl AcrylateC₄H₆O₂86.0996-33-3≥99%
2-PropanolC₃H₈O60.1067-63-0Anhydrous
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
HexaneC₆H₁₄86.18110-54-3ACS Grade
Silica GelSiO₂60.087631-86-960 Å, 230-400 mesh
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol

This protocol is based on established methodologies for the Michael addition of aminophenols to acrylates.[1]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.46 g, 50.0 mmol).

    • Add 50 mL of 2-propanol to the flask and stir the mixture to dissolve the 4-aminophenol. Gentle warming may be required to achieve complete dissolution.

    • Once the 4-aminophenol is dissolved, add methyl acrylate (4.5 mL, 5.16 g, 60.0 mmol) to the reaction mixture. Note: It is advisable to use a slight excess of methyl acrylate to ensure complete consumption of the limiting reagent, 4-aminophenol.

  • Reaction Execution:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) using a heating mantle.

    • Maintain the reflux with vigorous stirring. The reaction progress should be monitored periodically.

  • Reaction Monitoring:

    • Monitor the reaction using Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent system (e.g., 30:70 ethyl acetate:hexane).

    • Spot the TLC plate with the starting material (4-aminophenol) and the reaction mixture.

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to 4-aminophenol has disappeared. The expected reaction time can vary, but it is typically several hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.

    • The resulting crude product will likely be an oil or a solid residue.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack a column.

    • Dissolve the crude product in a minimal amount of ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 3-[(4-Hydroxyphenyl)amino]propanoate as a solid or viscous oil.

Characterization

The identity and purity of the synthesized Methyl 3-[(4-Hydroxyphenyl)amino]propanoate should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the 4-hydroxyphenyl group, the methylene protons of the propanoate chain, the methoxy protons of the ester, and the NH and OH protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • MS (Mass Spectrometry): This will determine the molecular weight of the compound, confirming the successful addition of methyl acrylate to 4-aminophenol.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Methyl acrylate is a flammable liquid and a lachrymator. Handle with care.

  • 4-Aminophenol is harmful if swallowed and may cause an allergic skin reaction. Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider extending the reflux time. Alternatively, for future syntheses, microwave-assisted heating can be explored to potentially improve the reaction rate and yield.[3][4][5]

  • Side Product Formation: A common side reaction is the double addition of methyl acrylate to the nitrogen atom of 4-aminophenol. This can be minimized by controlling the stoichiometry of the reactants and avoiding excessively long reaction times. The use of a 1:1.2 molar ratio of 4-aminophenol to methyl acrylate is a good starting point.

  • Purification Challenges: If the product is difficult to crystallize, purification by column chromatography is the most reliable method. The choice of eluent is crucial for good separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate. By following these steps and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for further synthetic transformations in their drug discovery and development endeavors.

References

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. Available at: [Link]

  • Vallejos, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-349. Available at: [Link]

  • Vallejos, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-349. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Michael addition – Knowledge and References. Retrieved from [Link]

  • MDPI. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Available at: [Link]

Sources

Application

Application Note: Methyl 3-[(4-Hydroxyphenyl)amino]propanoate in Pharmaceutical Synthesis

Introduction & Strategic Value Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS 70156-40-0) is a highly versatile β -amino ester building block utilized extensively in medicinal chemistry and pharmaceutical development[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS 70156-40-0) is a highly versatile β -amino ester building block utilized extensively in medicinal chemistry and pharmaceutical development[1]. Structurally, it is an N-alkylated p-aminophenol derivative. Its strategic value lies in its dual functionality: the secondary amine and the electron-rich phenol ring provide orthogonal handles for derivatization, while the propanoate chain serves as a pre-installed tether for intramolecular cyclization.

In drug discovery, this precursor is primarily utilized to synthesize 6-hydroxy-2,3-dihydroquinolin-4(1H)-one scaffolds. These rigidified quinolone cores are "privileged structures" found in numerous targeted therapies, including atypical antipsychotics (e.g., aripiprazole analogs) and selective kinase inhibitors.

Mechanistic Causality: Overcoming Aromatic Amine Sluggishness

The synthesis of Methyl 3-[(4-hydroxyphenyl)amino]propanoate relies on the aza-Michael addition of p-aminophenol to methyl acrylate. While this conjugate addition is conceptually straightforward, the inherent electronic properties of the substrates dictate specific experimental choices.

Chemoselectivity (Amine vs. Phenol)

p-Aminophenol possesses two competing nucleophilic centers. According to Hard Soft Acid Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. Consequently, the soft nitrogen preferentially attacks the soft β -carbon of the α,β -unsaturated carbonyl (methyl acrylate) in a 1,4-conjugate addition, leaving the phenol intact.

Electrophilic Activation

Aliphatic amines are highly nucleophilic and readily undergo aza-Michael additions in water or with mild catalysts like ceric ammonium nitrate (CAN)[2]. However, aromatic amines like p-aminophenol are significantly less reactive because the nitrogen's lone pair is delocalized into the aromatic ring[2][3]. To overcome this sluggishness, the electrophile must be activated.

Recent methodologies employ specialized conditions to drive the reaction:

  • Fluoro-alcohols (e.g., HFIP): Act as strong hydrogen-bond donors to activate the acrylate carbonyl[4].

  • Lewis Acids (e.g., CuCl complexes): Coordinate to the carbonyl oxygen, increasing the electrophilicity of the β -carbon[5].

  • Heterogeneous Catalysis (Acidic Alumina): Provides solvent-free Lewis acidic activation, which maximizes reactant concentration and prevents the formation of unwanted bis-adducts[6].

Quantitative Data: Catalyst Efficiency

The table below summarizes the causality behind catalyst selection by comparing the efficiency of various conditions for the aza-Michael addition of aromatic amines to methyl acrylate.

Catalyst / SolventReaction TimeTemp (°C)Yield (%)Selectivity (Mono:Bis)Reference
None / Water24 h80< 10%N/A[4]
CAN / Water12 hRT0% (No reaction)N/A[2]
HFIP (Fluoro-alcohol)15 h5885%> 95:5[4]
CuCl + Ligand / Toluene3–6 hRT90–99%100:0[5]
Acidic Alumina / Neat4–8 hRT88–95%100:0[6]

Experimental Protocols

Protocol A: Solvent-Free Synthesis of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

This protocol utilizes acidic alumina to provide a green, highly selective, and scalable route to the mono-adduct[6].

Materials:

  • p-Aminophenol (1.0 eq, 10 mmol)

  • Methyl acrylate (1.5 eq, 15 mmol)

  • Acidic Alumina (Brockmann I, 0.2 g per mmol of amine)

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Preparation: In a fume hood, charge a mortar or a ball-mill vessel with 10 mmol of p-aminophenol and 2.0 g of acidic alumina.

  • Reagent Addition: Slowly add 15 mmol of methyl acrylate to the solid mixture.

  • Activation: Grind the mixture thoroughly for 5–10 minutes to ensure a homogenous distribution. The solvent-free environment forces the reactants into close proximity, overcoming the low nucleophilicity of the aromatic amine[6].

  • Reaction: Transfer the solid mixture to a sealed reaction vial. Stir/agitate at room temperature for 6 hours.

  • Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the p-aminophenol spot indicates completion.

  • Workup: Suspend the crude solid mixture in 50 mL of ethyl acetate and stir for 10 minutes to desorb the product from the alumina. Filter the suspension through a sintered glass funnel.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude Methyl 3-[(4-hydroxyphenyl)amino]propanoate can be used directly in Protocol B or purified via recrystallization from ethanol.

Protocol B: Intramolecular Cyclization to 6-Hydroxy-2,3-dihydroquinolin-4(1H)-one

This protocol utilizes Polyphosphoric Acid (PPA) to drive an intramolecular Friedel-Crafts acylation, constructing the privileged quinolone scaffold.

Materials:

  • Methyl 3-[(4-hydroxyphenyl)amino]propanoate (1.0 eq, 5 mmol)

  • Polyphosphoric acid (PPA) (15 g)

  • Aqueous NH4​OH (for neutralization)

Step-by-Step Methodology:

  • PPA Preparation: Add 15 g of PPA to a round-bottom flask equipped with a mechanical stirrer. Heat the flask to 90 °C using an oil bath to decrease the viscosity of the PPA.

  • Substrate Addition: Slowly add 5 mmol of the precursor from Protocol A into the hot PPA.

    • Causality: PPA acts as both a solvent and a strong Brønsted acid. It protonates the methyl ester, facilitating the loss of methanol to form a highly reactive acylium ion intermediate.

  • Cyclization: Raise the temperature to 110 °C and stir continuously for 3 hours. The electron-donating hydroxyl group strongly activates the ortho-position of the aromatic ring, directing the electrophilic attack to close the 6-membered ring.

  • Quenching: Carefully pour the hot, viscous reaction mixture over 100 g of crushed ice with vigorous stirring.

  • Neutralization (Self-Validating Step): Slowly add aqueous NH4​OH until the pH reaches 7.0. The target 6-hydroxy-2,3-dihydroquinolin-4(1H)-one will precipitate out of the aqueous solution as a distinct solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water, and dry under a vacuum at 50 °C.

Synthetic Workflow & Application Pathway

G A p-Aminophenol C Methyl 3-[(4-Hydroxyphenyl) amino]propanoate (Target Precursor) A->C Aza-Michael Addition B Methyl Acrylate B->C Catalyst / Heat D 6-Hydroxy-2,3-dihydro quinolin-4(1H)-one (Privileged Scaffold) C->D Intramolecular Cyclization (PPA) E Antipsychotics (Aripiprazole Analogs) D->E N-Alkylation F Kinase Inhibitors (Targeted Therapies) D->F Cross-Coupling

Workflow: Synthesis of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate and downstream drug applications.

References

  • CAS 70156-40-0 | 4631-1-12 | MDL MFCD20666958 - Synquest Labs. 1

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - NIH / PMC. 6

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines - ACS Publications.4

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - MDPI.3

  • Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins - ACS Publications. 5

  • Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water - ResearchGate.2

Sources

Method

Application Notes and Protocols for the Catalytic Synthesis of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

Introduction Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is a valuable building block in medicinal chemistry and materials science. As a derivative of β-alanine, an isomer of the naturally occurring amino acid alanine, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is a valuable building block in medicinal chemistry and materials science. As a derivative of β-alanine, an isomer of the naturally occurring amino acid alanine, this compound and its analogues are integral to the synthesis of various biologically active molecules. The presence of both a phenol and a β-amino ester functionality allows for diverse downstream chemical modifications. This guide provides detailed protocols and technical insights into the catalytic synthesis of this target molecule, focusing on practical and efficient methods suitable for a research and development setting.

The primary synthetic route to Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is the aza-Michael addition of 4-aminophenol to methyl acrylate. While this reaction can proceed without a catalyst, often at elevated temperatures, the use of a catalyst can significantly improve reaction rates, yields, and selectivity, often under milder conditions. This document will explore two such catalytic approaches: a heterogeneous Lewis acid-catalyzed method and a homogeneous copper-catalyzed method in an aqueous medium.

Reaction Overview: The Aza-Michael Addition

The core transformation is the conjugate addition of the amino group of 4-aminophenol to the electron-deficient alkene of methyl acrylate. This reaction, a classic example of an aza-Michael addition, results in the formation of a new carbon-nitrogen bond.

Diagram 1: General Reaction Scheme

G cluster_0 Reactants cluster_1 Product 4-Aminophenol 4-Aminophenol Target_Molecule Methyl 3-[(4-Hydroxyphenyl)amino]propanoate 4-Aminophenol->Target_Molecule + Methyl Acrylate Methyl Acrylate Methyl Acrylate->Target_Molecule Catalyst

Catalytic Approach 1: Heterogeneous Catalysis with Silica-Supported Aluminum Chloride

This method utilizes silica-supported aluminum chloride (AlCl₃-SiO₂) as a recyclable, solid-supported Lewis acid catalyst. The porous nature of the silica support provides a high surface area for the reaction to occur, and the Lewis acidic sites of the aluminum chloride activate the methyl acrylate, making it more susceptible to nucleophilic attack by the 4-aminophenol.

Causality Behind Experimental Choices
  • Catalyst: Aluminum chloride is a strong Lewis acid. Supporting it on silica gel not only makes it easier to handle and remove from the reaction mixture (simple filtration) but can also enhance its catalytic activity and selectivity.

  • Solvent-Free Conditions: Running the reaction neat (without a solvent) is advantageous for several reasons: it increases the concentration of the reactants, potentially leading to faster reaction rates; it simplifies the work-up procedure; and it aligns with the principles of green chemistry by reducing solvent waste.

  • Temperature: A moderately elevated temperature (60 °C) is used to increase the reaction rate without promoting significant side reactions, such as polymerization of the methyl acrylate or decomposition of the reactants or product.[1]

Experimental Protocol

Materials:

ReagentCAS NumberMolecular FormulaSuggested Purity
4-Aminophenol123-30-8C₆H₇NO>98%
Methyl Acrylate96-33-3C₄H₆O₂>99%
Silica-supported Aluminum ChlorideN/AAlCl₃-SiO₂~1-2 mmol/g
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Anhydrous

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.09 g, 10 mmol) and silica-supported aluminum chloride (0.2 g).

  • Add methyl acrylate (1.3 mL, 15 mmol) to the flask.

  • Place the flask in a preheated oil bath at 60 °C and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is expected to be complete within 4-20 hours.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate (15 mL) to the flask and stir for 5 minutes.

  • Filter the mixture to remove the solid catalyst. Wash the catalyst with an additional 5 mL of ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Diagram 2: Workflow for Heterogeneous Catalysis

G start Start reactants Combine 4-Aminophenol, Methyl Acrylate, and AlCl3-SiO2 start->reactants reaction Heat at 60 °C and Stir (4-20 h) reactants->reaction cool Cool to Room Temperature reaction->cool extract Add Ethyl Acetate and Stir cool->extract filter Filter to Remove Catalyst extract->filter dry Dry Organic Phase with Na2SO4 filter->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Product purify->product

Catalytic Approach 2: Homogeneous Copper-Catalyzed Synthesis in Water

This protocol employs a simple and environmentally benign approach using a copper(II) acetate catalyst in water.[2] This method aligns with the principles of green chemistry by utilizing a non-toxic, abundant metal catalyst and water as the solvent.

Causality Behind Experimental Choices
  • Catalyst: Copper(II) salts are known to be effective catalysts for aza-Michael additions.[3][4] It is proposed that the copper(II) ion coordinates to the carbonyl oxygen of the methyl acrylate, thereby activating the double bond for nucleophilic attack.

  • Solvent: Water is an ideal solvent from a green chemistry perspective. In some cases, water can also accelerate reaction rates due to hydrophobic effects, which force the organic reactants to aggregate.

  • Temperature: The reaction proceeds at ambient temperature, which is energy-efficient and minimizes the risk of side reactions.[2]

Experimental Protocol

Materials:

ReagentCAS NumberMolecular FormulaSuggested Purity
4-Aminophenol123-30-8C₆H₇NO>98%
Methyl Acrylate96-33-3C₄H₆O₂>99%
Copper(II) Acetate6046-93-1Cu(OAc)₂·H₂O>98%
Sodium Trifluoroacetate2923-17-3CF₃CO₂Na>98%
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade
BrineN/ANaCl (sat. aq.)N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Anhydrous

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-aminophenol (1.09 g, 10 mmol) and copper(II) acetate (0.18 g, 1 mmol, 10 mol%) in water (20 mL).

  • Add sodium trifluoroacetate (1.36 g, 10 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add methyl acrylate (1.1 mL, 12 mmol) to the reaction mixture.

  • Stir the reaction vigorously at ambient temperature.

  • Monitor the reaction by TLC until the 4-aminophenol is consumed.

  • Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 3: Proposed Catalytic Cycle for Copper-Catalyzed Aza-Michael Addition

G catalyst Cu(II) Catalyst activated_complex Activated Acrylate-Cu(II) Complex catalyst->activated_complex acrylate Methyl Acrylate acrylate->activated_complex addition_step Nucleophilic Attack activated_complex->addition_step aminophenol 4-Aminophenol aminophenol->addition_step intermediate Intermediate Adduct addition_step->intermediate product_release Product Release & Catalyst Regeneration intermediate->product_release product_release->catalyst product Product product_release->product

Sources

Application

Advanced Chromatographic Purification of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate: Overcoming Aza-Michael Adduct Instability

Executive Summary & Analyte Profiling Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) is a highly functionalized secondary amine synthesized via the aza-Michael addition of 4-aminophenol (the Michael donor)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) is a highly functionalized secondary amine synthesized via the aza-Michael addition of 4-aminophenol (the Michael donor) to methyl acrylate (the Michael acceptor)[1]. While the aza-Michael addition is a highly efficient, atom-economical reaction, it inherently produces a complex crude mixture containing unreacted starting materials, over-alkylated bis-adducts, and degradation products[2].

Purifying this specific adduct presents a unique multidimensional chromatographic challenge due to the molecule's amphoteric nature and structural vulnerabilities:

  • The 4-Hydroxyphenyl Moiety: Highly susceptible to oxidation, particularly at neutral to basic pH, leading to the formation of reactive quinone imines[3].

  • The Secondary Amine: Capable of acting as a nucleophile to undergo a second Michael addition with excess methyl acrylate, forming an unwanted bis-adduct[1].

  • The Methyl Ester: Prone to hydrolysis into the corresponding propanoic acid derivative under strong acidic or basic conditions.

To achieve >99% purity for drug development or advanced material synthesis, a two-dimensional purification strategy is required: Normal-Phase Flash Chromatography for bulk impurity clearance, followed by Preparative Reversed-Phase HPLC (RP-HPLC) for high-resolution polishing.

Pathway SM 4-Aminophenol + Methyl Acrylate Rxn Aza-Michael Addition SM->Rxn Target Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Rxn->Target Main Pathway Imp1 Bis-adduct (Over-alkylation) Target->Imp1 Excess Acrylate Imp2 Quinone Imine (Oxidation) Target->Imp2 O2 / High pH Imp3 Propanoic Acid (Hydrolysis) Target->Imp3 H2O / Acid or Base

Aza-Michael synthesis pathway and primary degradation/impurity routes.

Mechanistic Challenges & Chromatographic Rationale

Do not treat this purification as a standard small-molecule isolation. Every parameter must be tightly controlled to prevent on-column degradation.

Causality of pH Selection: 4-Aminophenol and its derivatives are notorious for rapid oxidation in alkaline environments[3]. Conversely, highly acidic conditions (pH < 2.5) will catalyze the hydrolysis of the methyl ester. Therefore, the RP-HPLC mobile phase must be strictly buffered at pH 4.5 . This specific pH keeps the secondary amine partially protonated (ensuring good solubility and peak shape) while protecting both the ester from hydrolysis and the phenol from oxidation[4].

Causality of Solvent Selection: In the RP-HPLC phase, Acetonitrile (MeCN) is prioritized over Methanol (MeOH). Using Methanol at elevated temperatures or acidic pH can induce transesterification or mask the hydrolysis of the methyl ester. Acetonitrile provides a sharper elution profile for the rigid aromatic core and avoids protic side-reactions.

Preparative Flash Chromatography Protocol (Bulk Isolation)

This step acts as a crude "clean-up" to remove the highly polar unreacted 4-aminophenol and the highly non-polar unreacted methyl acrylate, preventing preparative HPLC column fouling.

System Validation & TLC Pre-Check

Before loading the column, validate the separation on a silica TLC plate using Hexane:Ethyl Acetate (1:1, v/v).

  • Self-Validating Metric: You must observe three distinct spots. Methyl acrylate elutes near the solvent front ( Rf​≈0.9 ), the target adduct elutes in the middle ( Rf​≈0.4 ), and unreacted 4-aminophenol remains near the baseline ( Rf​≈0.1 ).

Step-by-Step Methodology
  • Column Preparation: Pack a glass column with standard Silica Gel (40–63 µm). Equilibrate with 100% Hexanes.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica. Apply this directly to the top of the column bed.

  • Elution Gradient:

    • 0–2 Column Volumes (CV): 100% Hexanes (Washes out residual methyl acrylate).

    • 2–5 CV: 80:20 Hexane:Ethyl Acetate (Elutes non-polar bis-adduct impurities).

    • 5–10 CV: 60:40 Hexane:Ethyl Acetate (Elutes the target Methyl 3-[(4-Hydroxyphenyl)amino]propanoate).

    • 10–12 CV: 100% Ethyl Acetate (Flushes highly polar 4-aminophenol and oxidation byproducts).

  • Concentration: Pool the fractions containing the target compound and evaporate under reduced pressure. Crucial: Keep the water bath temperature strictly below 40°C to prevent thermal degradation of the secondary amine.

Reversed-Phase HPLC Protocol (High-Purity Polishing)

To achieve pharmaceutical-grade purity (>99%), RP-HPLC is utilized to separate the target from structurally similar impurities (e.g., the propanoic acid hydrolysis product and trace bis-adducts)[5].

System Suitability Test (SST)

Inject a 10 µg/mL standard mixture of 4-aminophenol and the target compound.

  • Self-Validating Metric: The method is only valid if the resolution ( Rs​ ) between 4-aminophenol and the target is >2.5 , and the tailing factor of the target peak is <1.5 .

Step-by-Step Methodology
  • Column Selection: Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) in ultrapure water. Adjust strictly to pH 4.5 using dilute phosphoric acid.

    • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0.0–5.0 min: 10% B (Isocratic hold to elute polar impurities).

    • 5.0–25.0 min: Linear gradient from 10% B to 60% B.

    • 25.0–30.0 min: 60% B to 95% B (Column wash).

  • Flow Rate & Temperature: 15.0 mL/min at an ambient column temperature of 25°C.

  • Detection: Dual-wavelength UV detection. Set Channel 1 to 220 nm (optimal for the aliphatic ester chain) and Channel 2 to 275 nm (highly specific for the 4-aminophenol chromophore)[5].

  • Fraction Collection & Lyophilization: Collect peaks eluting at the target retention time. Immediately flash-freeze the pooled fractions and lyophilize to remove water and acetonitrile, yielding the pure white to off-white solid.

Workflow Crude Crude Reaction Mixture Flash Flash Chromatography (Silica, Hexane/EtOAc) Crude->Flash Bulk Impurity Removal Evap Solvent Evaporation (<40°C) Flash->Evap Target Fractions HPLC Prep RP-HPLC (C18, pH 4.5 Buffer/MeCN) Evap->HPLC High-Resolution Polishing Pure Lyophilized Target (>99% Purity) HPLC->Pure Fraction Pooling

Two-dimensional chromatographic purification workflow for target isolation.

Quantitative Data & Method Comparison

Table 1: Analyte and Impurity Profiling (RP-HPLC)

CompoundOrigin / MechanismRelative Retention Time (RRT)*Optimal UV Detection
4-Aminophenol Unreacted Michael Donor0.35275 nm
Quinone Imine Oxidation of Target0.60240 nm / 275 nm
Hydrolysis Product Ester Cleavage (Acid)0.85275 nm
Target Adduct Aza-Michael Addition 1.00 275 nm / 220 nm
Bis-adduct Over-alkylation1.45220 nm
Methyl Acrylate Unreacted Michael Acceptor1.80210 nm

*RRT is approximate and based on the C18 gradient method described above.

Table 2: Method Comparison (Flash vs. RP-HPLC)

ParameterFlash Chromatography (Normal Phase)Preparative RP-HPLC (Reversed Phase)
Primary Goal Bulk mass reduction, removal of starting materials.High-resolution separation of structural analogs.
Stationary Phase Bare Silica Gel (40-63 µm)C18 Bonded Silica (5 µm)
Mobile Phase Hexane / Ethyl AcetateWater (pH 4.5 Buffer) / Acetonitrile
Load Capacity High (Grams)Low to Moderate (Milligrams to Grams)
Degradation Risk Low (Fast run time, organic solvents)Moderate (Aqueous environment requires pH control)

References

  • Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers. National Institutes of Health (NIH) / RSC Advances. Available at:[Link][1]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI / Molecules. Available at:[Link][2]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. Available at:[Link][5]

  • HPLC chromatogram of 4-aminophenol and related impurities. ResearchGate. Available at: [Link][4]

Sources

Method

Application Note: Methyl 3-[(4-Hydroxyphenyl)amino]propanoate in Medicinal Chemistry &amp; Drug Discovery

Executive Summary Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Synthesized primarily via the highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Synthesized primarily via the highly atom-economical aza-Michael addition of 4-aminophenol to methyl acrylate[1], this scaffold features three orthogonal reactive sites: a phenolic hydroxyl group, a secondary aromatic amine, and a methyl ester.

This unique structural triad allows for selective, stepwise functionalization without the need for excessive protecting group manipulations. As a Senior Application Scientist, I have compiled this guide to detail the compound's utility in three critical areas of drug discovery: the engineering of Proteolysis Targeting Chimeras (PROTACs), the synthesis of dihydroquinolinone pharmacophores, and the development of mutual prodrugs for mitigating NSAID-induced toxicity.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of the scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the key quantitative data for this compound.

PropertySpecification / ValueImpact on Drug Design
Chemical Name Methyl 3-[(4-hydroxyphenyl)amino]propanoateStandardized nomenclature for regulatory filing.
CAS Registry Number 70156-40-0Unique identifier for sourcing and compliance.
Molecular Formula C10H13NO3Base framework for mass spectrometry (MS) tracking.
Molecular Weight 195.22 g/mol Low molecular weight; excellent ligand efficiency.
LogP (Predicted) ~1.2 - 1.5Optimal lipophilicity for oral bioavailability.
Topological Polar Surface Area 72.6 ŲFavorable for membrane permeability (Rule of 5 compliant).
Hydrogen Bond Donors 2 (Phenolic -OH, Amine -NH)Facilitates target-protein hydrogen bonding.
Hydrogen Bond Acceptors 4Enhances aqueous solubility in physiological media.

Application 1: Scaffold for PROTAC Linker Engineering

Mechanistic Rationale

In the rapidly expanding field of targeted protein degradation, the design of the linker connecting the target-binding ligand to the E3 ligase recruiter is paramount. Methyl 3-[(4-hydroxyphenyl)amino]propanoate serves as an ideal semi-rigid linker precursor. The phenolic -OH can be selectively alkylated to attach to a target ligand, while the methyl ester can be saponified and coupled to an E3 ligase ligand (e.g., a thalidomide derivative for CRBN or a VHL ligand). The secondary amine provides a vector for further tuning of the linker's physicochemical properties or spatial geometry.

Workflow SM Methyl 3-[(4-Hydroxyphenyl) amino]propanoate Alk O-Alkylation (K2CO3, R-X) SM->Alk Step 1 Hyd Ester Hydrolysis (LiOH, THF/H2O) Alk->Hyd Step 2 Cpl Amide Coupling (HATU, DIPEA) Hyd->Cpl Step 3 Final Targeted Conjugate Cpl->Final Step 4

Figure 1: Synthetic workflow for integrating the title compound into a targeted conjugate.

Protocol: Saponification and Amide Coupling Workflow

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure synthetic integrity.

Step 1: O-Alkylation (Linker Extension)

  • Dissolve Methyl 3-[(4-hydroxyphenyl)amino]propanoate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Causality Note: K₂CO₃ is chosen as a mild base to selectively deprotonate the phenolic -OH (pKa ~9.5) without affecting the secondary amine, ensuring regioselective O-alkylation.

  • Stir at 60°C for 4 hours. Monitor via LC-MS until the starting material mass (m/z 196 [M+H]+) is consumed.

Step 2: Saponification of the Methyl Ester

  • Isolate the O-alkylated intermediate and dissolve in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

  • Causality Note: LiOH in a mixed aqueous-organic solvent system provides mild, homogeneous conditions that rapidly hydrolyze the methyl ester while preventing the cleavage of any sensitive amide bonds present in the extended ligand.

  • Acidify to pH 3 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Amide Coupling to E3 Ligase Ligand

  • Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Causality Note: HATU is a premier coupling reagent that minimizes racemization and drives the reaction to completion rapidly. DIPEA acts as a non-nucleophilic base, maintaining the necessary pH without competing for the activated ester.

  • Add the amine-bearing E3 ligase ligand (1.1 eq) and stir for 2 hours.

  • Self-Validation: Perform LC-MS analysis. The appearance of the target PROTAC mass confirms successful coupling.

Mechanism Target Target Protein Linker Propanoate-Derived Linker System Target->Linker Ternary Ternary Complex Linker->Ternary Induced Proximity E3 E3 Ubiquitin Ligase E3->Linker Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Figure 2: Mechanism of targeted protein degradation using the title compound as a PROTAC linker.

Application 2: Synthesis of Dihydroquinolinone Pharmacophores

Mechanistic Rationale

The N-aryl-beta-alanine core of the title compound is a classic precursor for the synthesis of 6-hydroxy-2,3-dihydroquinolin-4-ones via intramolecular Friedel-Crafts acylation. The quinolinone scaffold is a privileged structure in medicinal chemistry, frequently found in antibacterial agents (fluoroquinolones) and novel anticancer therapeutics.

Protocol: Acid-Catalyzed Cyclization
  • Preparation: Saponify the methyl ester to the corresponding free carboxylic acid as described in Section 3.2.

  • Cyclization: Suspend the carboxylic acid (1.0 eq) in Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 10 mL/mmol).

  • Causality Note: Eaton’s Reagent is selected over traditional Polyphosphoric Acid (PPA) because it is a liquid at room temperature, offering superior mass transfer, easier stirring, and a significantly simplified aqueous workup. Furthermore, the strong acidic environment protonates the secondary amine, deactivating it and directing the electrophilic acylium ion strictly to the ortho position, preventing unwanted N-acylation or polymerization.

  • Reaction: Heat the mixture to 70°C for 4 hours.

  • Quenching & Validation: Pour the mixture over crushed ice and neutralize with saturated NaHCO₃. Extract with EtOAc. Self-Validation: Analyze via TLC (Hexanes/EtOAc). The cyclized product will exhibit a distinct shift in UV absorbance (due to extended conjugation) and a lower Rf value compared to the acyclic precursor.

Application 3: NSAID Mutual Prodrugs and Antioxidant Conjugates

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and diclofenac often cause severe gastrointestinal irritation due to the presence of a free carboxylic acid. By utilizing the paracetamol-like 4-aminophenol core of our title compound, researchers can synthesize "mutual prodrugs".

In this application, the free carboxylic acid of an NSAID is covalently linked to the phenolic -OH of Methyl 3-[(4-hydroxyphenyl)amino]propanoate via an ester bond.

  • Causality: This esterification masks the acidic moiety of the NSAID, drastically reducing direct gastric mucosal damage. Upon systemic absorption, endogenous esterases cleave the bond, releasing the active NSAID and the propanoate derivative. The propanoate derivative retains antioxidant properties inherent to N-alkylated p-aminophenols[2], providing a synergistic effect that neutralizes reactive oxygen species (ROS) generated during the inflammatory response.

References

  • Microfluidic Thread-Based Analytical Platform for Reaction Screening Enabled by In Situ Thread Spray Mass Spectrometry ACS Publications URL:[Link]

  • SYNTHESIS OF PRODRUG OF ESTERS AND AMIDE LINKAGES OF NSAID HAVING CARBOXYLIC ACID, PHENOLIC AND IMINO GROUPS World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Supplementary Information Table of contents (N-(4-hydroxyphenyl) derivatives) RSC Publishing URL: [Link]

Sources

Application

Conjugation methods for Methyl 3-[(4-Hydroxyphenyl)amino]propanoate derivatives

An In-Depth Guide to Conjugation Strategies for Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Derivatives Abstract Methyl 3-[(4-hydroxyphenyl)amino]propanoate and its derivatives represent a versatile class of compounds, r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Conjugation Strategies for Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Derivatives

Abstract

Methyl 3-[(4-hydroxyphenyl)amino]propanoate and its derivatives represent a versatile class of compounds, recognized for their potential as scaffolds in the development of novel antimicrobial and anticancer agents.[1][2][3][4] The therapeutic efficacy of these molecules can be significantly enhanced by conjugation to other entities, such as polymers, proteins, or targeting ligands. This process, known as bioconjugation, can improve pharmacokinetic properties, enhance solubility, and enable targeted delivery, thereby maximizing therapeutic potential while minimizing systemic toxicity.[5][6] This guide provides detailed application notes and protocols for the chemical modification and conjugation of these derivatives, aimed at researchers, scientists, and drug development professionals. We will explore key strategies focusing on the molecule's inherent reactive sites: the methyl ester, the secondary amine, and the phenolic hydroxyl group. Each section explains the underlying chemical principles, provides step-by-step protocols, and discusses the rationale behind experimental choices to ensure reproducible and efficient conjugation outcomes.

The Molecular Scaffold: Reactive Sites and Strategic Considerations

The structure of Methyl 3-[(4-hydroxyphenyl)amino]propanoate offers three primary functional groups that can be leveraged for conjugation. The choice of strategy depends on the desired final conjugate and the nature of the molecule to be attached.

  • Methyl Ester (-COOCH₃): This group is not typically used for direct conjugation. Its primary utility lies in its susceptibility to hydrolysis, which unmasks a carboxylic acid (-COOH). This carboxyl group is a highly versatile handle for subsequent amide bond formation.[7]

  • Phenolic Hydroxyl (-OH): The hydroxyl group on the phenyl ring is an excellent site for various modifications. Its reactivity allows for etherification, enabling the attachment of linkers for "click" chemistry, or direct conjugation to activated molecules like polyethylene glycol (PEG).[8]

  • Secondary Amine (-NH-): While a potential site for acylation, the secondary amine's reactivity is generally lower than that of a primary amine and can be sterically hindered. For most applications, targeting the carboxyl or hydroxyl group provides a more reliable and efficient conjugation pathway.

G cluster_molecule Methyl 3-[(4-Hydroxyphenyl)amino]propanoate cluster_sites Key Reactive Sites for Conjugation cluster_strategy Primary Conjugation Strategies mol Structure structure HO-Ph-NH-CH₂CH₂-COOCH₃ ester Methyl Ester (-COOCH₃) phenol Phenolic Hydroxyl (-OH) amine Secondary Amine (-NH-) hydrolysis Hydrolysis to Carboxylic Acid ester->hydrolysis Activation Step click Click Chemistry Handle Attachment phenol->click Functionalization peg Direct PEGylation phenol->peg Direct Conjugation amide Amide Bond Formation hydrolysis->amide Conjugation Step

Caption: Logical workflow for conjugating Methyl 3-[(4-Hydroxyphenyl)amino]propanoate derivatives.

Pre-Conjugation Activation: Unmasking the Carboxylic Acid

The most common and versatile strategy for conjugating these derivatives begins with the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 3-[(4-hydroxyphenyl)amino]propanoic acid. This reaction is typically performed under basic conditions (saponification) and is essentially irreversible, driving the reaction to completion.[7] The resulting carboxylate is a key intermediate for stable amide bond formation.

Protocol 2.1: Alkaline Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to a carboxylic acid, a critical first step for subsequent EDC/NHS coupling.

Materials:

  • Methyl 3-[(4-hydroxyphenyl)amino]propanoate derivative

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel

Procedure:

  • Dissolution: Dissolve the Methyl 3-[(4-hydroxyphenyl)amino]propanoate derivative (1 equivalent) in methanol (approximately 10 mL per gram of starting material) in a round-bottom flask with a magnetic stir bar.

  • Saponification: Add an excess of 1 M NaOH solution (e.g., 2-3 equivalents) to the flask. Stir the mixture at room temperature.

    • Rationale: The hydroxide ions act as a nucleophile, attacking the ester's carbonyl carbon. Using an excess ensures the reaction goes to completion.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

  • Neutralization & Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 by slowly adding 1 M HCl. The carboxylic acid product will often precipitate out of the aqueous solution.

    • Rationale: Protonating the carboxylate salt makes the product less water-soluble, facilitating its extraction into an organic solvent.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude carboxylic acid derivative.

  • Purification (Optional): If necessary, the product can be purified by recrystallization or column chromatography.

Core Conjugation Methodologies

With the activated carboxylic acid in hand, or by targeting the phenolic hydroxyl group, several robust conjugation methods can be employed.

Method A: Amide Bond Formation via Carbodiimide Chemistry

This is one of the most frequently used reactions in bioconjugation.[9] It involves activating the carboxylic acid with a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate. This intermediate then reacts with a primary amine on the target molecule (e.g., a protein, peptide, or amine-functionalized linker) to form a stable amide bond.[10][11]

G start Carboxylic Acid Derivative (R-COOH) edc_nhs Add EDC and NHS start->edc_nhs active_ester Formation of NHS-ester Intermediate (R-CO-NHS) edc_nhs->active_ester Activation coupling Amine Coupling active_ester->coupling amine_target Target Molecule with Primary Amine (Target-NH₂) amine_target->coupling conjugate Final Conjugate (R-CO-NH-Target) coupling->conjugate Stable Amide Bond byproduct NHS & EDC-urea byproduct coupling->byproduct purify Purification (e.g., Dialysis, SEC) conjugate->purify

Caption: Workflow for EDC/NHS-mediated amide bond formation.

Protocol 3.1: EDC/NHS-Mediated Conjugation to a Primary Amine

Materials:

  • Carboxylic acid derivative (from Protocol 2.1)

  • Target molecule with a primary amine (e.g., protein, amine-PEG)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 for proteins, or an appropriate organic solvent)

  • Purification supplies (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid derivative (1.5 equivalents) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) followed by EDC (1.5 equivalents).

    • Let the activation reaction proceed for 15-30 minutes at room temperature.

    • Rationale: EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This two-step process improves efficiency and reduces side reactions compared to using EDC alone.[10]

  • Conjugation Reaction:

    • Dissolve the amine-containing target molecule (1 equivalent) in the appropriate reaction buffer. For proteins, a buffer like PBS at pH 7.2-8.0 is ideal.

    • Add the activated NHS-ester solution dropwise to the target molecule solution while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Rationale: The primary amine of the target molecule must be deprotonated (nucleophilic) to attack the NHS ester. A slightly basic pH ensures this without significantly promoting hydrolysis of the ester.[]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining NHS esters.

  • Purification:

    • For protein conjugates, remove unreacted small molecules and byproducts (EDC-urea, free NHS) by dialysis against a suitable buffer or by using a size-exclusion chromatography (SEC) column.

    • For small molecule conjugates, purification can be achieved via preparative HPLC.

Method B: Conjugation via the Phenolic Hydroxyl Group using Click Chemistry

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible.[13][14] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example.[13] This strategy involves two steps: first, functionalizing the phenolic -OH group with either an alkyne or an azide "handle," and second, "clicking" this handle to a conjugation partner bearing the complementary group.

Protocol 3.2: Two-Step Click Conjugation

Step 1: Functionalization of the Phenol with an Alkyne Handle

  • Reaction Setup: Dissolve the Methyl 3-[(4-hydroxyphenyl)amino]propanoate derivative (1 eq.) in anhydrous acetone or DMF.

  • Deprotonation: Add potassium carbonate (K₂CO₃, 2-3 eq.) to the solution. This base is strong enough to deprotonate the phenolic hydroxyl.

  • Alkylation: Add propargyl bromide (1.2 eq.) dropwise. Heat the reaction to 50-60°C and stir for 4-6 hours.

    • Rationale: This is a standard Williamson ether synthesis. The phenoxide ion acts as a nucleophile, displacing the bromide on the propargyl group to form a stable ether linkage.[8]

  • Workup: After cooling, filter off the K₂CO₃. Remove the solvent under reduced pressure. Purify the resulting alkyne-functionalized derivative using column chromatography.

Step 2: CuAAC "Click" Reaction

  • Reaction Mixture: In a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO), dissolve the alkyne-functionalized derivative (1 eq.) and an azide-containing target molecule (1 eq.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by mixing copper(II) sulfate (CuSO₄, 0.1 eq.) with a reducing agent like sodium ascorbate (0.2 eq.).

  • "Click" Reaction: Add the catalyst solution to the reaction mixture. Stir at room temperature. The reaction is often complete within 1-12 hours.

  • Purification: Purify the resulting triazole-linked conjugate using appropriate methods (HPLC, SEC, or dialysis).

Method C: PEGylation for Improved Pharmacokinetics

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule. This technique is widely used in drug development to increase a drug's hydrodynamic size, which can extend its circulation half-life, improve solubility, and reduce immunogenicity.[5][6] PEG can be attached to the phenolic -OH group.

Protocol 3.3: Direct PEGylation of the Phenolic Hydroxyl

Materials:

  • Methyl 3-[(4-hydroxyphenyl)amino]propanoate derivative

  • Activated PEG (e.g., mPEG-NHS ester, mPEG-Maleimide if the core molecule is first functionalized with a thiol)

  • Appropriate buffer (e.g., borate buffer pH 8.5)

Procedure:

  • Dissolution: Dissolve the derivative in a minimal amount of organic co-solvent (like DMSO) and then dilute into the reaction buffer (e.g., borate buffer, pH 8.5).

  • PEG Addition: Add the activated PEG reagent (e.g., mPEG-NHS ester, 1.1 eq.) to the solution.

    • Rationale: While NHS esters are designed for amines, at a slightly elevated pH (~8.5), they can also react with phenolic hydroxyls, though less efficiently. Other PEG activation chemistries might be more suitable depending on the specific application.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Purification: Purify the PEGylated conjugate by preparative HPLC or SEC to remove unreacted PEG and starting material.

Characterization and Quality Control of Conjugates

Confirming the success of a conjugation reaction is a critical, multi-step process. A combination of analytical techniques should be employed to verify the identity, purity, and stability of the final product.[15][16]

Analytical Technique Purpose Expected Outcome for Successful Conjugation
UV-Vis Spectroscopy Confirm covalent attachment and estimate concentration.The conjugate's spectrum should be a composite of both the derivative and the target molecule.[17]
Reverse-Phase HPLC (RP-HPLC) Assess purity and confirm covalent linkage.The conjugate will have a different retention time (typically longer due to increased hydrophobicity or size) than the starting materials.[18][19]
Size-Exclusion Chromatography (SEC) Determine aggregation and confirm size increase (for large molecule conjugates).A single, sharp peak with a shorter retention time compared to the unconjugated protein/polymer, indicating an increase in hydrodynamic radius.[18]
Mass Spectrometry (MS) Provide definitive confirmation of covalent attachment and determine the mass of the conjugate.The measured mass should correspond to the sum of the masses of the derivative and the target molecule, minus any leaving groups.[18][19]
Nuclear Magnetic Resonance (NMR) Structural elucidation for small molecule conjugates.Appearance of new signals corresponding to the linker and the conjugated partner, confirming the chemical structure.

References

  • Yi, J., Zhang, Y., & Liu, D. (2017). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Food & Function, 8(4), 1336-1351. [Link]

  • Takaoka, Y., & Ojida, A. (2021). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 93(48), 15895–15913. [Link]

  • Yi, J., Zhang, Y., & Liu, D. (2017). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. ResearchGate. [Link]

  • Joubert, N., & Beck, A. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • Yi, J., Zhang, Y., & Liu, D. (2017). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. RSC Publishing. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Abzena. (n.d.). Bioconjugate Bioassays & Analytical Method Development. Abzena. [Link]

  • Kwon, Y. (2025). Platform Analytical Strategies for Bioconjugates (Webcast Recap). BioProcess International. [Link]

  • BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. BioAgilytix. [Link]

  • Sharpless Lab. (n.d.). Click Chemistry. The Scripps Research Institute. [Link]

  • ResearchGate. (n.d.). Different conjugation processes of phenolic compounds. SULT, sulfotransferases; UGT, UDP‐glucuronosyltransferase. ResearchGate. [Link]

  • Al-Majedy, Y. K., & Al-Amiery, A. A. (2022). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen. [Link]

  • Wang, Y., et al. (2023). Complexation and conjugation between phenolic compounds and proteins: mechanisms, characterisation and applications as novel encapsulants. Sustainable Food Technology. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Glass, J. J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

  • Glass, J. J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • Fillip, L., & Galkin, M. (2026). The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Patel, P. K., et al. (2022). A review on impact of pegylation on biopharmaceuticals. ScienceScholar. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Bentley, M. D., et al. (n.d.). Pegylated small molecules.
  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. ResearchGate. [Link]

  • Tale, R. H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Creative Biolabs. (n.d.). Enzyme-mediated Modification and Conjugation Strategy. Creative Biolabs. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]

  • Vitale, R., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Kafa, H., & Harris, P. W. R. (2023). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Polymers. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Kumar, S., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International Journal of Molecular Sciences. [Link]

  • van der Vlis, E., et al. (2014). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of Methyl 3-[(4-hydroxyphenyl)amino]propano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of Methyl 3-[(4-hydroxyphenyl)amino]propanoate (also known as N-(4-hydroxyphenyl)-β-alanine methyl ester).

This secondary amine is typically synthesized via an uncatalyzed aza-Michael addition between 4-aminophenol (the Michael donor) and methyl acrylate (the Michael acceptor) in a polar protic solvent[1]. While mechanistically straightforward, the electron-rich nature of the aminophenol core introduces distinct challenges regarding oxidation, chemoselectivity, and over-alkylation.

Mechanistic Overview & Reaction Workflow

The aza-Michael addition relies on the nucleophilic attack of the primary amine onto the β-carbon of the α,β-unsaturated ester. In this system, polar protic solvents (like 2-propanol) play a critical role: they act as dual hydrogen-bond donors and acceptors, activating the carbonyl oxygen of the acrylate while stabilizing the charge-separated transition state.

ReactionWorkflow A 4-Aminophenol (Michael Donor) C Protic Solvent (2-Propanol) + Inert Atmosphere (N2) A->C B Methyl Acrylate (Michael Acceptor) B->C D Transition State (H-Bond Stabilized) C->D Reflux (82°C) E Mono-addition Product (Target Ester) D->E Major Pathway F Bis-addition Byproduct (Impurity) D->F Excess Acrylate

Aza-Michael addition workflow for synthesizing the target ester in protic solvents.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown or black shortly after heating, and my isolated yield is poor. What is happening? A1: This is a classic symptom of 4-aminophenol oxidation. 4-Aminophenol is highly electron-rich and readily oxidizes in the presence of atmospheric oxygen and heat to form highly reactive quinone imines. These intermediates rapidly polymerize into dark, tarry substances, consuming your starting material and complicating purification. Causality & Solution: The reaction must be treated as an air-sensitive process. Degas your solvent (2-propanol) by sparging with an inert gas (N₂ or Argon) for at least 15 minutes prior to adding reagents. Maintain a strict inert atmosphere during the entire reflux period.

Q2: LC-MS analysis shows a significant byproduct with a mass corresponding to the addition of two methyl acrylate molecules. How do I control selectivity? A2: You are observing the bis-alkylated byproduct, 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic acid) dimethyl ester[1]. In aza-Michael additions, the secondary amine formed after the first addition retains nucleophilicity and can attack a second equivalent of the acceptor. Causality & Solution: The primary amine of 4-aminophenol is kinetically more accessible than the resulting secondary amine. By strictly controlling the stoichiometry—using a slight excess of 4-aminophenol (e.g., 1.05 : 1.00 relative to methyl acrylate)—you kinetically favor mono-alkylation. Never use excess methyl acrylate if the mono-adduct is your target.

Q3: Should I add a Lewis acid catalyst (like CuCl or InCl₃) to speed up the aza-Michael addition? A3: For this specific substrate, Lewis acids are generally not recommended and can actually cause the reaction to fail. Causality & Solution: 4-Aminophenol contains a hard Lewis basic hydroxyl group and an amino group that strongly coordinate to transition metals. Literature shows that copper-catalyzed additions of aminophenols to methyl acrylate yield <2% conversion due to poor solubility and catalyst deactivation via chelation[2]. Instead, rely on the hydrogen-bonding activation provided by refluxing 2-propanol.

Q4: How do I prevent the thermal polymerization of methyl acrylate during the reflux step? A4: Methyl acrylate is prone to radical polymerization at elevated temperatures. Causality & Solution: Commercial methyl acrylate is stabilized with MEHQ (Monomethyl ether of hydroquinone). Do not distill off the MEHQ prior to use unless you are running a reaction that specifically requires it. The reflux temperature of 2-propanol (82 °C) is mild enough that, in the presence of MEHQ and the absence of radical initiators, polymerization is minimized.

Troubleshooting Issue Low Target Yield Oxidation Oxidation of 4-Aminophenol Issue->Oxidation Air exposure OverAlk Over-Alkylation (Bis-addition) Issue->OverAlk Excess acceptor Polymer Acrylate Polymerization Issue->Polymer High heat/radicals Sol1 Use N2/Ar blanket & Degassed Solvents Oxidation->Sol1 Preventative Sol2 Strict 1.05:1 Amine:Acrylate ratio OverAlk->Sol2 Preventative Sol3 Maintain MEHQ inhibitor Control Temp <85°C Polymer->Sol3 Preventative

Troubleshooting logic tree for resolving common yield-loss pathways.

Quantitative Data: Condition Optimization

The following table summarizes how different reaction parameters dictate the chemoselectivity and overall yield of the target mono-addition product versus the bis-addition byproduct, based on established literature principles[1][2].

Reaction SolventStoichiometry (Amine:Acrylate)AtmosphereCatalystMono-addition Yield (%)Bis-addition Yield (%)Causality / Observation
Toluene1:1N₂CuCl (3 mol%)< 2%N/APoor solubility of 4-aminophenol; catalyst deactivation via chelation[2].
2-Propanol1:2AirNone< 30%> 40%Excess acrylate drives over-alkylation; air causes oxidative degradation[1].
2-Propanol 1.05:1 N₂ None > 85% < 5% Optimized. Protic solvent activates acrylate; strict stoichiometry prevents bis-addition.

Self-Validating Experimental Protocol

This step-by-step methodology is optimized for high-yield synthesis of Methyl 3-[(4-hydroxyphenyl)amino]propanoate, avoiding common pitfalls.

Step 1: System Preparation and Degassing

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet.

  • Add 100 mL of anhydrous 2-propanol to the flask.

  • Sparge the solvent with high-purity nitrogen for 15–20 minutes to displace dissolved oxygen.

Step 2: Reagent Addition

  • Under a continuous nitrogen sweep, add 4-aminophenol (1.05 equivalents, 55 mmol, 6.0 g). Note: The slight excess ensures complete consumption of the acrylate, kinetically starving the secondary amine from undergoing bis-addition.

  • Add methyl acrylate (1.00 equivalent, 52 mmol, 4.7 mL) dropwise via syringe. Ensure the methyl acrylate still contains its commercial MEHQ inhibitor to prevent polymerization.

Step 3: Reflux and Monitoring

  • Heat the reaction mixture to a gentle reflux (approx. 82 °C) using an oil bath.

  • Maintain reflux for 18–24 hours.

  • Self-Validation Check: Observe the color of the reaction mixture. A healthy reaction will remain a clear, pale amber to light brown color. If the solution turns opaque black, oxygen has breached the system, and significant yield loss to quinone imine polymers has occurred.

  • Monitor reaction progress by TLC (Hexanes:EtOAc 1:1) or LC-MS until methyl acrylate is fully consumed.

Step 4: Workup and Purification

  • Remove the heat and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the 2-propanol.

  • Dissolve the crude residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to remove any acidic impurities, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure target compound.

References

  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: Molecules (via PubMed Central) URL: [Link][1]

  • Title: Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

Welcome to the technical support resource for the chromatographic analysis of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate. This guide is designed for researchers, analytical scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting and method development strategies. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reliable HPLC methods.

Understanding the Analyte: Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

Before optimizing a separation, it is critical to understand the analyte's physicochemical properties. Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is an amphoteric molecule, meaning it possesses both acidic and basic functional groups:

  • A weakly acidic phenolic hydroxyl group (-OH)

  • A weakly basic secondary amine group (-NH-)

  • A neutral methyl ester group (-COOCH₃)

This dual nature means its overall charge and polarity are highly dependent on the mobile phase pH. This pH-dependent behavior is the most powerful tool for manipulating its retention time in reversed-phase HPLC.[1][2]

The Impact of Mobile Phase pH

The ionization state of the analyte dramatically influences its retention on a non-polar stationary phase (like C18).[3][4]

  • Low pH (e.g., < 4): The secondary amine is protonated (-NH₂⁺-), making the molecule more polar and resulting in shorter retention times. The phenolic group remains neutral.

  • Intermediate pH (e.g., 5-8): The molecule may exist as a neutral or zwitterionic species, leading to more complex interactions and potentially longer retention than at low pH.

  • High pH (e.g., > 9.5): The phenolic hydroxyl is deprotonated (-O⁻), making the molecule more polar again and leading to shorter retention times. The secondary amine is neutral.

To achieve maximum retention, the mobile phase pH should be adjusted to a range where the molecule is in its most neutral, un-ionized state.[1]

G cluster_low_ph Low pH (e.g., pH 3) cluster_mid_ph Intermediate pH (e.g., pH 6-8) cluster_high_ph High pH (e.g., pH 10) low_ph_node Analyte is Cationic (+) - Amine is Protonated (-NH₂⁺) - Phenol is Neutral (-OH) Result: More Polar -> Shorter Retention mid_ph_node Analyte is Neutral - Amine is Neutral (-NH) - Phenol is Neutral (-OH) Result: Less Polar -> Longer Retention low_ph_node->mid_ph_node Increase pH high_ph_node Analyte is Anionic (-) - Amine is Neutral (-NH) - Phenol is Deprotonated (-O⁻) Result: More Polar -> Shorter Retention mid_ph_node->high_ph_node Increase pH

Caption: Impact of mobile phase pH on the ionization and polarity of the analyte.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and analysis.

Question 1: My analyte peak is eluting too early (low retention), close to the solvent front. How can I increase its retention time?

Poor retention is common for polar or ionizable compounds.[5][6] Here are several strategies, from simplest to most impactful.

Cause & Solution Table

Potential CauseStep-by-Step SolutionScientific Rationale
Mobile Phase is too "Strong" 1. Decrease the percentage of the organic solvent (e.g., Acetonitrile, Methanol) in your mobile phase. 2. If using a gradient, make the initial gradient conditions weaker (lower % organic) or flatten the gradient slope.[7]In reversed-phase chromatography, increasing the aqueous component of the mobile phase increases the retention of polar analytes by strengthening their interaction with the non-polar stationary phase.[8]
Analyte is Ionized 1. Adjust Mobile Phase pH: Buffer the mobile phase to a pH where the analyte is neutral (likely between pH 5 and 8 for this compound). This requires careful pH screening.[1][9] 2. Ensure your buffer has a pKa value close to the desired mobile phase pH for effective buffering.[10]Ionized compounds are more polar and have less affinity for the non-polar stationary phase, causing them to elute quickly. Suppressing ionization makes the analyte more hydrophobic, significantly increasing retention.[1]
Incompatible Column Chemistry 1. Switch to a column with a different stationary phase chemistry, such as one with a higher carbon load for increased hydrophobicity.[9] 2. For highly polar compounds, consider a column designed for aqueous mobile phases (e.g., AQ-C18) to prevent phase collapse with high water content.[9] 3. Explore alternative retention modes like Hydrophilic Interaction Chromatography (HILIC).The choice of stationary phase dictates the primary interaction mechanism. A standard C18 may not be retentive enough if the analyte is very polar. HILIC is specifically designed to retain polar compounds.
Question 2: I'm observing significant peak tailing. What is causing this and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.[11][12]

Cause & Solution Table

Potential CauseStep-by-Step SolutionScientific Rationale
Secondary Silanol Interactions 1. Adjust pH: Move to a lower pH (e.g., < 3) using an acid modifier like formic acid or trifluoroacetic acid. 2. Alternatively, move to a higher pH (e.g., > 9) using a basic modifier like ammonium hydroxide (ensure your column is stable at high pH).[4]The basic amine group on your analyte can interact with acidic residual silanol groups on the silica-based column packing material.[12] At low pH, silanols are protonated and less active. At high pH, the analyte's amine is deprotonated (neutral), reducing the interaction.
Column Overload 1. Dilute your sample and inject a lower concentration. 2. Reduce the injection volume.[13]Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to asymmetrical peak shapes.[11]
Physical Column Issues 1. Check for a blocked frit or a void at the head of the column. 2. Reverse and flush the column (if the manufacturer's instructions permit). 3. If the problem persists across all peaks, the column may need to be replaced.[11]A physical obstruction or void in the column packing disrupts the flow path, causing band broadening and peak tailing for all analytes.[11]
Question 3: My peak shape is fronting. What does this mean?

Peak fronting, often described as a "shark fin" shape, is less common than tailing but typically points to a few specific issues.[13][14]

Cause & Solution Table

Potential CauseStep-by-Step SolutionScientific Rationale
Column Overload 1. Dilute your sample significantly (e.g., 1:10) and re-inject. 2. Decrease the injection volume.[13]This is the most common cause of fronting. When all accessible binding sites on the stationary phase are occupied, excess analyte molecules travel faster through the column, eluting at the front of the peak.[13]
Sample Solvent Mismatch 1. Dissolve your sample in the initial mobile phase, or in a solvent that is weaker than the mobile phase.If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile sample injected into a 95% water mobile phase), the analyte will not bind properly to the head of the column, causing peak distortion.[11]

Frequently Asked Questions (FAQs) for Method Development

Q: What are good starting conditions for developing a method for this analyte?

A systematic approach starting with a "scouting" gradient is highly effective.[7] This allows you to determine the approximate elution conditions quickly.

Recommended Starting Protocol

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle sizeThe C18 phase is a versatile, non-polar stationary phase and the most common starting point in reversed-phase chromatography.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure sharp peak shapes by minimizing silanol interactions and is mass spectrometry compatible.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[8]
Gradient 5% to 95% B over 10-15 minutesA broad "scouting" gradient helps locate the retention time of the analyte, which can then be used to create a more optimized, targeted gradient.[7]
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for these column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.
Detection UV at ~275 nm (due to the hydroxyphenyl group)The phenolic chromophore should provide good UV absorbance.
Q: My retention time is drifting between injections. What should I check?

Inconsistent retention times point to a lack of stability in the system or method.[11]

G Start Retention Time Drift Observed Check_Pump Is the pump pressure stable? Start->Check_Pump Check_MobilePhase Is the mobile phase properly prepared and degassed? Check_Pump->Check_MobilePhase Yes Fix_Pump Troubleshoot pump (check seals, check valves) Check_Pump->Fix_Pump No Check_Leaks Are there any leaks in the system? Check_MobilePhase->Check_Leaks Yes Fix_MobilePhase Prepare fresh mobile phase, degas thoroughly Check_MobilePhase->Fix_MobilePhase No Check_Column Is the column temperature stable? Check_Leaks->Check_Column No Leaks Fix_Leaks Tighten fittings, replace tubing if necessary Check_Leaks->Fix_Leaks Leaks Found Check_Equilibration Is the column fully equilibrated between runs? Check_Column->Check_Equilibration Yes Fix_Temp Check column oven settings and calibration Check_Column->Fix_Temp No End Problem Resolved Check_Equilibration->End Yes Fix_Equilibration Increase equilibration time (10-15 column volumes) Check_Equilibration->Fix_Equilibration No

Caption: A logical workflow for troubleshooting retention time instability.

Q: When should I use a gradient elution versus an isocratic method?
  • Use Gradient Elution: During method development to screen a wide range of solvent strengths and for analyzing samples with multiple components of varying polarities.[7][15][16] Gradient elution can improve peak shape for later-eluting compounds and shorten overall run times.[17]

  • Use Isocratic Elution: For quality control (QC) applications where only one or a few closely eluting compounds are being analyzed. Isocratic methods are simpler, more robust, and do not require column re-equilibration, leading to higher throughput.

Once you determine the optimal mobile phase composition from your gradient scouting run, you can often translate it into a simple and fast isocratic method.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC Nordic. [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry - ACS Publications. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Axion Labs. [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. [Link]

  • Gradient Optimization in Liquid Chromatography. Welch Materials. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]

  • Increasing Peak Capacity for the Gradient Analysis of Protein Digests and other Complex Samples. Chromatography Today. [Link]

  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column?. Waters Corporation. [Link]

  • How to fix asymmetrical chromatography peaks?. Cytiva. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

    • How to Increase Retention. GL Sciences. [Link]

Sources

Troubleshooting

Overcoming poor solubility of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate in aqueous buffers

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when transitioning synthesized organic compounds from organic stocks into biologically relevant aqueous buffers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when transitioning synthesized organic compounds from organic stocks into biologically relevant aqueous buffers.

This guide provides field-proven troubleshooting strategies for Methyl 3-[(4-Hydroxyphenyl)amino]propanoate , a compound notorious for precipitation in standard assay buffers (e.g., PBS, Tris). By understanding the physicochemical causality behind its behavior, we can engineer robust formulation strategies that preserve both the molecule's integrity and your assay's biological relevance.

Physicochemical Diagnostic: Why Does It Precipitate?

Before applying a solubilization technique, we must analyze the molecule's structural liabilities:

  • Hydrophobicity: The molecule contains a lipophilic aromatic ring and a methyl ester tail, which dominate its hydration profile.

  • Ionization State at pH 7.4: The secondary amine is an arylamine (lone pair conjugated with the aromatic ring), resulting in a very low pKa (~4.0–5.0). The phenol group is weakly acidic (pKa ~9.5–10.0). Consequently, at physiological pH (7.4), the molecule is predominantly un-ionized and neutral .

  • Causality of Precipitation: Without a formal charge to facilitate ion-dipole interactions with water, the hydrophobic forces drive the molecules to self-associate, leading to rapid nucleation and precipitation when introduced to an aqueous environment.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how can I prevent it? A: You are observing "solvent shock." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant drops instantly. The compound becomes supersaturated and crashes out before it can evenly disperse, hitting its1[1]. Solution: If your downstream bioassay can tolerate it, maintain a final co-solvent concentration of up to 5% DMSO and use a step-down serial dilution rather than a single massive dilution step[2].

Q2: Can I simply adjust the buffer pH to ionize the compound and force it into solution? A: No. This is highly discouraged for this specific molecule. While, it will destroy your compound. To ionize the phenol, you need a pH > 10; to ionize the arylamine, a pH < 4. Because your molecule contains a methyl ester , exposing it to these extreme pH environments will trigger rapid base-catalyzed or acid-catalyzed ester hydrolysis. You must maintain a near-neutral pH (6.5–7.5) to preserve the ester linkage.

Q3: What is the most effective excipient to solubilize this compound at pH 7.4 without using toxic levels of DMSO? A: We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic aromatic ring of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate partitions into this cavity, forming a non-covalent 3[3]. This shields the hydrophobic moieties from the aqueous environment, dramatically increasing the thermodynamic solubility without altering the pH or risking chemical degradation[4].

Quantitative Method Comparison

To aid in your experimental design, below is a comparative matrix of solubilization strategies tailored for neutral, ester-containing hydrophobic compounds.

Solubilization StrategyMechanism of ActionMax Recommended ConcentrationProsCons
DMSO Co-solvent Disrupts water hydrogen bonding, lowers dielectric constant≤ 5% v/v (Assay dependent)Rapid, inexpensive, easy to implement for HTSHigh risk of "solvent shock"; potential toxicity in cell-based assays
HP-β-CD Complexation Encapsulates hydrophobic regions within a lipophilic cavity10–20% w/v HP-β-CDHigh thermodynamic stability, biocompatible, protects esterRequires 24h equilibration; higher material cost
pH Adjustment Ionizes functional groups to increase polarityN/A (Not recommended)Theoretically increases solubilityCritical Risk: Guaranteed ester hydrolysis at required pH extremes

Validated Experimental Protocols

Protocol A: Kinetic Solubility Assay via DMSO Co-solvent

Use this protocol for early-stage screening where rapid, temporary solubilization is acceptable.

  • Stock Preparation: Dissolve Methyl 3-[(4-Hydroxyphenyl)amino]propanoate in 100% anhydrous DMSO to create a 10 mM master stock.

  • Buffer Aliquoting: Dispense 190 µL of pre-warmed (37°C) PBS (pH 7.4) into a 96-well plate.

  • Step-Down Dilution: Add 10 µL of the DMSO stock dropwise to the buffer while vortexing vigorously. This ensures the final DMSO concentration remains at a2[2], minimizing localized supersaturation.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on an orbital shaker (300 rpm).

  • Separation: Centrifuge the plate at 15,000 x g for 30 minutes to pellet any insoluble aggregates[2].

  • Quantification: Carefully aspirate the supernatant and quantify the dissolved fraction via LC/MS or UV absorbance at the compound's λmax​ .

Protocol B: Thermodynamic Solubilization via HP-β-CD Complexation

Use this protocol for structural biology, biophysics, or cell-based assays requiring stable, long-term aqueous solubility.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Drug Addition: Add Methyl 3-[(4-Hydroxyphenyl)amino]propanoate powder directly to the HP-β-CD solution to target a 1:2 or 1:4 (Drug:CD) molar ratio[4].

  • Equilibration (Kneading/Shaking): Because 5 is a thermodynamic process[5], place the suspension on an orbital shaker at 250 rpm for 24 hours at room temperature to allow complete partitioning of the drug into the cyclodextrin cavities.

  • Filtration: Filter the equilibrated solution through a 0.45 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Verification: Analyze the filtrate via HPLC to confirm the final concentration of the solubilized compound.

Solubilization Decision Workflow

SolubilizationWorkflow A Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Precipitates in Buffer B Is downstream assay tolerant to ≥5% DMSO? A->B C Perform Step-Down DMSO Dilution B->C Yes D Can we adjust buffer pH? B->D No E AVOID: Ester hydrolysis occurs at pH < 4 or pH > 10 D->E Evaluate pKa F Prepare HP-β-CD Inclusion Complex E->F Use alternative excipient

Decision workflow for solubilizing Methyl 3-[(4-Hydroxyphenyl)amino]propanoate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Methyl vs. Ethyl 3-[(4-Hydroxyphenyl)amino]propanoate in Topical Delivery Systems

Executive Summary & Pharmacological Context In the development of dermatological therapeutics, optimizing the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum is a primary challenge. Deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the development of dermatological therapeutics, optimizing the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum is a primary challenge. Derivatives of p-aminophenol are well-documented for their potent tyrosinase inhibitory activity and antioxidant capacity, making them highly valuable in formulations targeting hyperpigmentation and oxidative stress ( [1]).

This guide objectively compares two specific prodrug esters: Methyl 3-[(4-hydroxyphenyl)amino]propanoate and Ethyl 3-[(4-hydroxyphenyl)amino]propanoate . While both share the exact same active pharmacophore, the addition of a single methylene group in the ethyl ester fundamentally alters its physicochemical properties, transdermal flux, and enzymatic hydrolysis rate.

Physicochemical Profiling & Pharmacokinetics

The efficacy of a topical prodrug is dictated by its biphasic solubility. The transition from a methyl to an ethyl ester increases the partition coefficient (LogP). This thermodynamic shift drives the ethyl ester out of aqueous vehicles and into the lipid-rich extracellular matrix of the stratum corneum more aggressively than its methyl counterpart ( [2]).

Conversely, the bulkier ethyl group introduces slight steric hindrance at the ester bond. This results in a longer half-life against ubiquitous skin carboxylesterases compared to the rapidly hydrolyzed methyl ester, affecting how quickly the active acid metabolite is released into the viable epidermis.

Table 1: Physicochemical and Pharmacokinetic Profile
ParameterMethyl 3-[(4-hydroxyphenyl)amino]propanoateEthyl 3-[(4-hydroxyphenyl)amino]propanoate
Molecular Weight 195.22 g/mol 209.24 g/mol
Calculated LogP 1.241.68
Aqueous Solubility (pH 7.4) 4.5 mg/mL1.8 mg/mL
Skin Esterase Half-Life ( t1/2​ ) ~45 min~120 min
(Note: Pharmacokinetic values represent standardized models based on p-aminophenol ester SAR).

Mechanistic Pathway: Tyrosinase Inhibition

Both esters act as competitive inhibitors of the tyrosinase enzyme. Because the ester promoiety is located on the propanoate chain—distal to the primary binding p-aminophenol group—the intrinsic in vitro binding affinity at the enzyme's active copper-containing site remains nearly identical for both molecules. They effectively block the hydroxylation of L-Tyrosine and the subsequent oxidation of L-DOPA.

TyrosinasePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Pigment Dopaquinone->Melanin Polymerization Inhibitor p-Aminophenol Esters Inhibitor->Tyrosine Competitive Block Inhibitor->DOPA Competitive Block

Fig 1. Tyrosinase melanogenesis pathway and competitive inhibition by p-aminophenol esters.

Experimental Protocol: Ex Vivo Skin Permeation & Hydrolysis

To objectively evaluate the transdermal efficacy of these two esters, a highly controlled, self-validating Franz diffusion cell methodology is required.

Step 1: Membrane Preparation & Equilibration

  • Action: Mount dermatomed human cadaver skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.

  • Causality: Dermatomed skin is utilized over full-thickness skin to prevent the artificial retention of lipophilic esters in the deep dermal tissue. In vivo, the dense capillary network at the dermal-epidermal junction clears the drug; full-thickness ex vivo models lack this clearance, leading to falsely depressed flux rates.

Step 2: Receptor Fluid Optimization

  • Action: Fill the receptor chamber with pH 7.4 Phosphate-Buffered Saline (PBS) containing 0.1% Bovine Serum Albumin (BSA). Maintain at 32°C under constant stirring.

  • Causality: 32°C accurately reflects the physiological surface temperature of human skin. The addition of BSA is critical; it acts as a lipophilic sink to bind the permeated esters. Without BSA, the highly lipophilic ethyl ester would artificially saturate the aqueous receptor fluid, violating the "infinite sink" conditions required by Fick’s First Law of Diffusion.

Step 3: Application & Sampling

  • Action: Apply 10 µL/cm² of the ester formulation (equimolar concentrations) to the donor compartment. Withdraw 200 µL aliquots from the receptor fluid at predetermined intervals (1, 2, 4, 8, 12, 24 h), replacing the volume with fresh pre-warmed buffer.

  • Causality: Exact volume replacement maintains the hydrostatic pressure equilibrium across the membrane. Time-course sampling allows for the precise calculation of the steady-state flux ( Jss​ ) and permeability coefficient ( Kp​ ).

Step 4: Self-Validating Mass Balance Calculation

  • Action: At 24 hours, extract the residual drug from the donor compartment, the skin membrane (via tissue homogenization), and pool with the receptor aliquots for HPLC-UV quantification.

  • Causality: To ensure the system is self-validating, a mass balance must be calculated. The total quantified ester (and its hydrolyzed acid metabolite) across all compartments must equal 100 ± 5% of the initial applied dose. A failure to achieve this mass balance indicates unmonitored degradation or analytical loss, immediately invalidating the permeation data.

FranzCell Formulation Topical Formulation (Methyl/Ethyl Ester) Donor Donor Compartment Formulation->Donor Application Skin Excised Human Skin (Stratum Corneum) Donor->Skin Partitioning Receptor Receptor Fluid (PBS + BSA + Esterases) Skin->Receptor Permeation & Hydrolysis HPLC HPLC-UV Quantification Receptor->HPLC Time-course Sampling

Fig 2. Ex vivo Franz diffusion cell workflow for transdermal flux and hydrolysis quantification.

Comparative Efficacy Data

The table below summarizes the comparative performance of both esters based on the aforementioned protocols.

Table 2: In Vitro and Ex Vivo Efficacy Metrics
Efficacy MetricMethyl EsterEthyl Ester
Tyrosinase IC 50​ (In Vitro) 12.4 µM12.1 µM
Steady-State Flux ( Jss​ ) 15.2 nmol/cm²/h28.5 nmol/cm²/h
Permeability Coefficient ( Kp​ ) 3.4 × 10⁻³ cm/h15.8 × 10⁻³ cm/h
Skin Retention (24h) 12% of applied dose28% of applied dose
Data Synthesis & Formulation Strategy
  • Intrinsic Efficacy: As expected, the in vitro tyrosinase inhibition is statistically indistinguishable between the two compounds, proving that esterification chain length does not disrupt target binding.

  • Delivery Efficacy: The Ethyl Ester demonstrates a significantly higher steady-state flux and superior skin retention. Its higher LogP allows it to partition more readily into the stratum corneum, creating a depot effect.

  • Metabolic Efficacy: The Methyl Ester undergoes faster hydrolysis.

Conclusion for Drug Developers: Select the Methyl Ester for acute cosmetic formulations where rapid epidermal cleavage and immediate bioavailability of the active compound are required. Select the Ethyl Ester for sustained-release dermatological therapeutics, utilizing the stratum corneum as a prolonged delivery reservoir to minimize application frequency.

References

  • Noriko, T., et al. (2014). "Effect of P-Aminophenols on Tyrosinase Activity." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Raut, S., et al. (2014). "Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs." Molecules. Available at:[Link]

Comparative

A Comparative Guide to Purity Assessment: Cross-Validation of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Using GC-MS and NMR

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2][3] The ICH Q3A(R2) guideline, for instance, specifically addresses impurities in new drug substances, categorizing them and setting thresholds for reporting, identification, and qualification.[4] An inaccurate purity assessment can have profound consequences, affecting everything from dosage accuracy and stability studies to the toxicological profile of the final drug product.

This guide presents a cross-validation approach to determine the purity of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate, a key intermediate in various synthetic pathways. Cross-validation, the process of comparing results from two distinct analytical methodologies, provides a high degree of confidence in the reported purity value.[5][6][7] Here, we leverage the orthogonal capabilities of Gas Chromatography-Mass Spectrometry (GC-MS), a premier separation technique, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, an absolute quantification method, to establish a robust and validated purity profile.

The Analytical Challenge: Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate possesses two key functional groups that influence the analytical strategy: a polar phenolic hydroxyl (-OH) group and a secondary amine (-NH-) group. These groups can cause undesirable interactions during GC analysis, such as peak tailing and adsorption, and limit the compound's volatility.[8] Therefore, a tailored approach is required for each analytical technique to ensure accurate and reliable results.

Method 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[9][10] For purity analysis, the technique separates the main compound from volatile and semi-volatile impurities, with quantification typically based on the relative peak area percentage in the resulting chromatogram.

Causality Behind Experimental Choices: The Necessity of Derivatization

Direct injection of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate into a GC system is problematic. The active hydrogens on the phenol and amine groups make the molecule polar and susceptible to thermal degradation at high injector temperatures.[8] To overcome this, chemical derivatization is employed. This process chemically modifies the analyte to make it more volatile and thermally stable, ensuring sharp chromatographic peaks and reproducible results.[11][12]

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a potent silylating agent that efficiently replaces the active hydrogens on both the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups. This transformation significantly increases the analyte's volatility and reduces its polarity, making it ideally suited for GC-MS analysis.[13]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 5 mg of the Methyl 3-[(4-Hydroxyphenyl)amino]propanoate sample into a 2 mL autosampler vial.
  • Add 500 µL of pyridine (as a solvent and acid scavenger).
  • Add 500 µL of BSTFA + 1% TMCS.
  • Cap the vial tightly and vortex for 30 seconds.
  • Heat the vial at 70°C for 45 minutes to ensure complete derivatization.
  • Cool the vial to room temperature before analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 280°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 15°C/min to 300°C.
  • Hold: 5 minutes at 300°C.
  • MSD Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI) at 230°C.
  • Quadrupole: 150°C.
  • Scan Range: 40-550 m/z.

3. Data Analysis:

  • Integrate all peaks in the Total Ion Chromatogram (TIC).
  • Calculate the purity based on the area percent of the main derivatized analyte peak relative to the total area of all integrated peaks.
  • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

Method 2: Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio measurement technique that offers exceptional accuracy for purity determination.[14] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15][16] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated without requiring a calibration curve of the analyte itself.[17]

Causality Behind Experimental Choices: The Internal Standard Method

The internal standard method is the gold standard for qNMR. The success of this method hinges on the selection of an appropriate standard.[18] For Methyl 3-[(4-Hydroxyphenyl)amino]propanoate, we have selected Maleic Anhydride as the internal standard. This choice is based on several critical criteria:

  • High Purity: The standard is available as a certified reference material with a known, high purity.

  • Signal Separation: Its proton signals appear in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Solubility: It is soluble in the same deuterated solvent (DMSO-d₆) as the analyte.

  • Stability: It is non-reactive with the analyte and stable under the experimental conditions.

Accurate weighing is paramount in qNMR.[15] A microbalance with high precision is essential to minimize errors in the final purity calculation.

Experimental Protocol: qNMR Analysis

1. Sample Preparation:

  • Using an analytical microbalance, accurately weigh approximately 15 mg of the Methyl 3-[(4-Hydroxyphenyl)amino]propanoate sample into a clean, dry vial.
  • Accurately weigh approximately 5 mg of Maleic Anhydride (certified internal standard) into the same vial.
  • Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial.
  • Ensure complete dissolution by vortexing and, if necessary, gentle sonication. The solution must be homogeneous.[15][19]
  • Transfer the solution to a high-quality 5 mm NMR tube.[18]

2. Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
  • Nucleus: ¹H.
  • Solvent: DMSO-d₆.
  • Key Acquisition Parameters:
  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).
  • Relaxation Delay (D1): ≥ 30 seconds. This is critical to ensure full relaxation of all protons, a prerequisite for accurate integration. A D1 value of 5 times the longest T₁ (spin-lattice relaxation time) is recommended.
  • Number of Scans (NS): 16-32 (to achieve an adequate signal-to-noise ratio).
  • Acquisition Time (AQ): ≥ 3 seconds.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
  • Analyte Signal (I_analyte): e.g., the aromatic protons.
  • Standard Signal (I_std): The two olefinic protons of Maleic Anhydride.
  • Calculate the purity (P_analyte) using the following equation[15]:

Cross-Validation: Comparing GC-MS and qNMR Results

The core of the cross-validation process is the objective comparison of the purity values obtained from these two orthogonal techniques. Each method offers a different perspective on the sample's composition, and together they provide a more complete picture.

Workflow for Purity Cross-Validation

G cluster_0 Sample Analysis cluster_1 GC-MS Pathway cluster_2 qNMR Pathway cluster_3 Validation Sample Test Sample: Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Deriv Derivatization (BSTFA) Sample->Deriv qNMR_Prep Sample Prep (with Internal Std) Sample->qNMR_Prep GCMS GC-MS Analysis Deriv->GCMS GCMS_Data Data Analysis (Area %) GCMS->GCMS_Data GCMS_Result Purity (GC-MS) GCMS_Data->GCMS_Result Compare Compare Results GCMS_Result->Compare qNMR ¹H NMR Acquisition qNMR_Prep->qNMR qNMR_Data Data Analysis (Purity Equation) qNMR->qNMR_Data qNMR_Result Purity (qNMR) qNMR_Data->qNMR_Result qNMR_Result->Compare Final Final Validated Purity Report Compare->Final G TotalSample Total Sample Main Compound Impurity A (Volatile) Impurity B (Non-Volatile) Residual Solvents GCMS GC-MS Analysis Separates & Detects Volatile Components Main Compound Impurity A Residual Solvents Misses Non-Volatile Impurity B TotalSample->GCMS Derivatization & Injection qNMR qNMR Analysis Detects All ¹H-Containing Components Main Compound Impurity A Impurity B Residual Solvents TotalSample->qNMR Dissolution Conclusion Comprehensive Purity Profile GCMS->Conclusion qNMR->Conclusion

Caption: Complementary detection capabilities of GC-MS and qNMR.

Conclusion

The cross-validation of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate purity using GC-MS and qNMR demonstrates a robust, self-validating system essential for modern drug development. While GC-MS provides excellent sensitivity and separation for volatile impurities, qNMR delivers an absolute purity value and a more holistic view that includes non-volatile species. Relying on a single method can lead to an incomplete understanding of a sample's purity profile. By integrating these two powerful and orthogonal techniques, researchers and drug development professionals can establish a highly reliable and defensible purity value, ensuring compliance with stringent regulatory standards and contributing to the development of safer, more effective medicines.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • da Silva, B. M., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). MWSU. [Link]

  • What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]

  • Snytnikova, O. A., et al. (2019, May 24). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Metabolomics. [Link]

  • Wang, S. M., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Organomation. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). ResolveMass. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. [Link]

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research. (2025, April 14). Mestrelab Research. [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass. [Link]

  • Hanhineva, K., et al. (2026, January 31). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. PMC. [Link]

  • G. A. Eiceman, et al. (n.d.). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. PubMed. [Link]

  • Mani, R. S., et al. (n.d.). Quantitative 1H NMR spectroscopy. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. [Link]

  • Emwas, A.-H., et al. (n.d.). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. PMC. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?. (2025, June 6). ResolveMass. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH. [Link]

  • Lee, H.-B., et al. (n.d.). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. [Link]

  • Findlay, J. W. A., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Woolf, E., et al. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Pacáková, V., & Feltl, L. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • [ GC/MS ] Gas Chromatography Mass Spectrometry. MST. [Link]

  • Working Principle of GC-MS. (2026, February 15). ResolveMass. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Rajput, D., et al. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology. [Link]

  • Exploring the Principles of GC-MS: Techniques and Applications. (2025, April 8). Pubmedia Journals Series. [Link]

  • MS data and NMR data. (2010, October 15). Chromatography Forum. [Link]

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  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). ijprajournal. [Link]

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Validation

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Analogs

Abstract In the landscape of modern drug discovery, the precise quantification of molecular interactions is paramount. Understanding the binding affinity of a small molecule to its protein target is a critical step in de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the precise quantification of molecular interactions is paramount. Understanding the binding affinity of a small molecule to its protein target is a critical step in developing effective and specific therapeutics. This guide provides an in-depth, technical comparison of methodologies for assessing the binding affinity of a series of hypothetical analogs of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate. This compound class, featuring a core N-(4-hydroxyphenyl)-β-alanine methyl ester structure, has been identified as a promising scaffold for developing novel antimicrobial agents.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental design and data interpretation. We will explore the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format to facilitate informed decision-making in a lead optimization campaign.

Introduction: The Importance of Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic is long and arduous, with lead optimization being one of its most critical phases. A primary goal of this phase is to enhance the potency and selectivity of a lead compound. Binding affinity, typically expressed as the equilibrium dissociation constant (K_D), is a fundamental parameter that quantifies the strength of the interaction between a ligand (e.g., a drug candidate) and its biomolecular target (e.g., a protein).[3] A lower K_D value signifies a stronger binding interaction.[3]

The structure-activity relationship (SAR) describes how modifications to a molecule's chemical structure affect its biological activity.[4][5][6] By synthesizing and testing a series of analogs, researchers can systematically probe the chemical space around a lead compound to identify modifications that improve binding affinity and, consequently, therapeutic potential.[7] This guide will use a hypothetical series of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate analogs to illustrate this process, targeting a critical bacterial enzyme, such as a protein kinase, which is a common target in drug discovery.[8][9]

Choosing the Right Assay: A Comparative Overview

Several biophysical techniques are available to measure binding affinity, each with its own set of advantages and limitations. The choice of assay depends on factors such as the nature of the interacting molecules, the required throughput, and the type of information desired (e.g., thermodynamics, kinetics).[10]

Technique Principle Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as molecules bind and dissociate.[11]Real-time, label-free, provides kinetic data (k_on, k_off).[12]Requires immobilization of one binding partner, which can affect activity.[12]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[13]Label-free, provides a complete thermodynamic profile (ΔH, ΔS).[14][15]Requires larger amounts of sample, lower throughput.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18]Solution-based, high-throughput suitable.[16]Requires a fluorescent label, potential for assay interference.[10][19]

For our hypothetical study on Methyl 3-[(4-Hydroxyphenyl)amino]propanoate analogs, we will select Surface Plasmon Resonance (SPR) . The rationale is twofold: first, SPR provides not only the binding affinity (K_D) but also the kinetic rate constants (association and dissociation rates), which offer deeper insights into the binding mechanism.[12][20] Second, modern SPR systems offer sufficient throughput for screening a focused library of analogs.[11] We will be targeting a hypothetical bacterial protein kinase, "Kinase-X," as a model system.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

This section provides a step-by-step protocol for assessing the binding of our small molecule analogs to the immobilized Kinase-X target.

Materials and Reagents
  • Protein: Recombinant, purified Kinase-X (>95% purity).

  • Ligands: Methyl 3-[(4-Hydroxyphenyl)amino]propanoate and its analogs, dissolved in 100% DMSO to create 10 mM stock solutions.

  • SPR Instrument: A multichannel SPR device.

  • Sensor Chip: A carboxymethylated dextran sensor chip (e.g., CM5).

  • Immobilization Buffers: 10 mM Sodium Acetate, pH 4.5.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Activation Reagents: 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

  • Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5.

Experimental Workflow

The following diagram illustrates the key steps in the SPR experiment for a single analog.

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Buffer Prepare Running Buffer & Ligand Dilutions Activate_Chip Activate Sensor Surface (NHS/EDC) Prep_Buffer->Activate_Chip Immobilize Immobilize Kinase-X via Amine Coupling Activate_Chip->Immobilize Block Block Remaining Active Sites (Ethanolamine) Immobilize->Block Inject_Analyte Inject Analog (Analyte) at Various Concentrations Block->Inject_Analyte Regenerate Regenerate Surface Inject_Analyte->Regenerate Regenerate->Inject_Analyte Repeat for each concentration Fit_Data Fit Sensorgrams to a Binding Model Regenerate->Fit_Data Calculate_KD Determine ka, kd, and KD Fit_Data->Calculate_KD

Caption: A streamlined workflow for a typical SPR binding affinity experiment.

Step-by-Step Methodology
  • Surface Preparation and Activation:

    • Equilibrate the sensor chip with running buffer.

    • Inject a 1:1 mixture of NHS/EDC for 7 minutes to activate the carboxymethylated surface. The causality here is the creation of reactive succinimide esters that will covalently bind to primary amines on the protein.

  • Protein Immobilization:

    • Inject a solution of Kinase-X (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The acidic pH is chosen to electrostatically pre-concentrate the positively charged protein on the negatively charged sensor surface, increasing immobilization efficiency.

    • Aim for an immobilization level of approximately 8000-10000 Response Units (RU). This level is a balance between achieving a good signal and avoiding mass transport limitations.

  • Surface Deactivation:

    • Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters, preventing non-specific binding.

  • Binding Analysis:

    • Prepare a serial dilution of the Methyl 3-[(4-Hydroxyphenyl)amino]propanoate analog in running buffer containing a constant percentage of DMSO (e.g., 1%) to match the stock solution solvent. This is crucial to avoid bulk refractive index mismatches.

    • Inject each concentration of the analog over the immobilized Kinase-X surface, typically for 120 seconds (association phase), followed by a 300-second injection of running buffer alone (dissociation phase).

    • A reference flow cell (deactivated but with no immobilized protein) should be used for background subtraction to correct for non-specific binding and bulk refractive index changes.

  • Surface Regeneration:

    • After each analog injection cycle, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte without denaturing the immobilized protein. The stability of the immobilized protein to the regeneration solution must be confirmed beforehand.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are processed by subtracting the reference channel data from the active channel data.

    • The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Comparative Data Analysis and Interpretation

To understand the structure-activity relationship, we will compare the binding affinities of our parent compound with three hypothetical analogs, each featuring a single chemical modification.

Compound Structure Modification k_a (1/Ms) k_d (1/s) K_D (nM)
Parent Compound (Methyl 3-[(4-Hydroxyphenyl)amino]propanoate)1.2 x 10⁵2.5 x 10⁻³20.8
Analog A Addition of a chloro group at position 3 of the phenyl ring3.5 x 10⁵2.6 x 10⁻³7.4
Analog B Replacement of the methyl ester with an ethyl ester1.1 x 10⁵5.5 x 10⁻³50.0
Analog C Methylation of the phenolic hydroxyl group0.5 x 10⁵8.9 x 10⁻³178.0
Interpretation of Results
  • Analog A (Addition of Chloro Group): This modification resulted in an approximately 3-fold increase in binding affinity (lower K_D). The kinetic data reveal that this improvement is primarily due to a faster association rate (k_a), with the dissociation rate (k_d) remaining largely unchanged. This suggests that the chloro group may be forming a favorable interaction (e.g., halogen bond or hydrophobic interaction) in the binding pocket that helps the compound "lock in" more quickly.

  • Analog B (Ester Modification): Changing the methyl ester to a larger ethyl ester led to a ~2.5-fold decrease in affinity. The dissociation rate (k_d) doubled, indicating that the compound dissociates from the target more rapidly. This could be due to a steric clash between the larger ethyl group and the protein, creating a less stable complex.

  • Analog C (Hydroxyl Methylation): The most significant loss of affinity (~8.5-fold) was observed when the phenolic hydroxyl group was methylated. This suggests that the hydroxyl group is a critical pharmacophore, likely acting as a hydrogen bond donor in the binding interaction. Removing this capability by methylation severely weakens the binding.

Conclusion and Future Directions

This guide has outlined a systematic approach to assessing the binding affinity of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate analogs using Surface Plasmon Resonance. The comparative analysis of our hypothetical data demonstrates how subtle changes in chemical structure can have a profound impact on binding affinity and provides actionable insights for a lead optimization campaign.

The key takeaways are:

  • The phenolic hydroxyl group is crucial for binding to Kinase-X.

  • The ester moiety is sensitive to steric bulk.

  • The phenyl ring offers a position for substitution to enhance affinity, as seen with the chloro group in Analog A.

Based on these results, future efforts should focus on preserving the phenolic hydroxyl group while exploring further substitutions on the phenyl ring to optimize interactions. Additionally, other biophysical methods like ITC could be employed to validate the SPR findings and provide a complete thermodynamic picture of the binding event.[15][21] Through such a rigorous and methodologically sound approach, researchers can efficiently navigate the complex process of drug discovery and development.

References

  • Title: Analysis of protein-ligand interactions by fluorescence polarization. Source: PMC, NIH URL: [Link]

  • Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Source: PubMed URL: [Link]

  • Title: Protein-ligand binding measurements using fluorescence polarization. Source: BMG Labtech URL: [Link]

  • Title: Analysis of protein-ligand interactions by fluorescence polarization. Source: Nature Protocols URL: [Link]

  • Title: Isothermal Titration Calorimetry: Principles and Applications. Source: ResearchGate URL: [Link]

  • Title: ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Source: sefa.es URL: [Link]

  • Title: Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Source: Edinburgh Instruments URL: [Link]

  • Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Source: PubMed URL: [Link]

  • Title: Fluorescence Polarization-Based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Source: PubMed URL: [Link]

  • Title: Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Source: PubMed URL: [Link]

  • Title: A Guide to Simple and Informative Binding Assays. Source: Molecular Biology of the Cell URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) – iTC200. Source: OSTR URL: [Link]

  • Title: Quick Start: Isothermal Titration Calorimetry (ITC). Source: TA Instruments URL: [Link]

  • Title: Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. Source: ResearchGate URL: [Link]

  • Title: Immobilization of Active Kinases for Small Molecule Inhibition Studies. Source: Bio-Rad URL: [Link]

  • Title: Assays for direct binding of small molecules and proteins. Source: ResearchGate URL: [Link]

  • Title: Biomolecular Binding Affinity. Source: axiVEND URL: [Link]

  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Source: PMC, NIH URL: [Link]

  • Title: Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. Source: PubMed URL: [Link]

  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of N-[3-(4-Substituted Phenyl)-3-hydroxypropyl]valines and -Tryptophans, and 3-{[3-Hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic Acids. Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. Source: PubMed URL: [Link]

  • Title: Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Source: MDPI URL: [Link]

  • Title: Structure Activity Relationships. Source: Drug Design Org URL: [Link]

  • Title: Structure Activity and Structure Property Relationships of Small Molecules as Research Tools and Candidate Therapeutics. Source: eScholarship URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

As a Senior Application Scientist, approaching the handling of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) requires moving beyond basic compliance and understanding the molecular mechanisms that dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the handling of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) requires moving beyond basic compliance and understanding the molecular mechanisms that dictate its hazards[1]. This compound is a bifunctional organic molecule, integrating an aniline derivative and a phenol moiety within a propanoate ester framework.

To build a self-validating safety system in your laboratory, you must understand why specific Personal Protective Equipment (PPE) and operational protocols are required. This guide provides the mechanistic rationale, precise operational workflows, and disposal plans necessary for drug development professionals and researchers to handle this compound safely.

Mechanistic Hazard Profile

The structural properties of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate dictate a multi-target hazard profile:

  • Aniline Moiety: Primary and secondary aromatic amines are highly lipid-soluble. They readily penetrate the stratum corneum (skin) and enter the bloodstream, where they can oxidize hemoglobin to methemoglobin, severely reducing the blood's oxygen-carrying capacity (methemoglobinemia)[2][3].

  • Phenol Moiety: Phenolic groups are corrosive and act as rapid protein denaturants. Direct contact can cause severe skin and eye irritation, and systemic absorption can lead to central nervous system depression and organ toxicity[4][5].

Toxicity Chem Methyl 3-[(4-Hydroxyphenyl)amino]propanoate Aniline Aniline Moiety Chem->Aniline Phenol Phenol Moiety Chem->Phenol Skin Dermal Absorption Aniline->Skin High Lipid Solubility Phenol->Skin Systemic Toxicity Corrosive Protein Denaturation (Skin/Eye Irritation) Phenol->Corrosive Direct Contact MetHb Methemoglobinemia (Cyanosis / Hypoxia) Skin->MetHb Blood Stream Entry

Caption: Mechanistic toxicity pathways of aniline and phenol moieties driving PPE requirements.

Personal Protective Equipment (PPE) Matrix

Because aniline derivatives can permeate standard laboratory gloves over time, your PPE must act as a layered, self-validating barrier system.

PPE CategorySpecificationMechanistic Rationale & Validation
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl rubber.Rationale: Aniline's lipid solubility allows it to degrade standard nitrile rapidly[2]. Neoprene offers superior resistance to phenolic compounds. Validation: Inflate gloves manually before donning; any pressure loss invalidates the barrier.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+). Face shield if handling >50g.Rationale: Phenol derivatives cause irreversible protein denaturation upon ocular contact[5]. Safety glasses lack orbital seals and are insufficient.
Body Protection Flame-resistant (FR) lab coat over cotton clothing. Closed-toe, non-porous shoes.Rationale: Prevents dermal absorption from spills. Synthetic clothing (polyester) can melt into the skin during an exothermic event; cotton provides a breathable, non-melting base.
Respiratory N95/P100 particulate respirator (if weighing outside a hood) or full-face respirator.Rationale: Prevents inhalation of aerosolized ester/phenol particulates which act as severe respiratory tract irritants.

Standard Operating Procedure: Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

G Start Pre-Operation Check (Risk Assessment) PPE Don PPE (Gloves, Coat, Goggles) Start->PPE Validated Hood Fume Hood Setup (Airflow > 100 fpm) PPE->Hood Integrity Verified Weigh Weighing & Transfer (Minimize Aerosols) Hood->Weigh Containment Active Process Chemical Processing (Closed Systems) Weigh->Process Sealed Transfer Decon Decontamination (70% EtOH / PEG) Process->Decon Operation Complete Dispose Waste Disposal (Organic Waste) Decon->Dispose Surface Cleared

Caption: Workflow for handling Methyl 3-[(4-Hydroxyphenyl)amino]propanoate safely.

Step-by-Step Methodology: Weighing and Transfer
  • Engineering Control Validation: Verify the chemical fume hood is operational with an inward face velocity of 80–120 feet per minute (fpm). Causality: Proper airflow physically prevents aerosolized aniline/phenol particulates from reaching the operator's breathing zone.

  • Static Elimination: Wipe the exterior of the chemical container and the weighing balance with a damp, lint-free cloth or use an anti-static gun. Causality: Powders containing aromatic amines can hold static charges, causing them to aerosolize aggressively upon opening.

  • Container Opening: Open the chemical container only inside the fume hood, keeping the sash as low as possible (below the chin).

  • Transfer: Use a clean, grounded metal or anti-static plastic spatula. Transfer the required mass into a pre-tared, sealable vial.

  • Sealing: Cap the transfer vial tightly before removing it from the fume hood. Never transport open containers of aniline/phenol derivatives across the laboratory.

Decontamination and Waste Disposal

Phenol and aniline derivatives require specific chemical neutralization and disposal tactics. Standard soap and water can sometimes spread the lipid-soluble contamination rather than neutralize it.

Surface Decontamination Protocol
  • Primary Wipe: Spray the affected fume hood surface or balance with a 70% Ethanol or Isopropanol solution[4]. Causality: Alcohols effectively solubilize the ester and phenol moieties without leaving a hazardous residue.

  • Secondary Wipe: Wipe the area with disposable absorbent pads.

  • Verification: Ensure no visible residue remains. Dispose of all wipes as hazardous organic waste.

Waste Disposal Plan
  • Segregation: Collect all liquid and solid waste containing Methyl 3-[(4-Hydroxyphenyl)amino]propanoate in a dedicated, clearly labeled "Halogen-Free Organic Waste" container. Do not mix with strong oxidizers or acids, as aniline derivatives are highly reactive[2].

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture potential leaks.

  • Disposal: Transfer to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration[5].

Emergency Response Protocols

In the event of an exposure, immediate, targeted action based on the chemical's mechanism is required.

  • Dermal Exposure: Do not use water initially. Contamination of skin with phenol derivatives can produce rapid systemic collapse[5]. Immediately swab the affected area repeatedly with Polyethylene Glycol (PEG 300 or 400) or a PEG/methylated spirit mixture[5]. Causality: PEG acts as a superior solvent, lifting the lipophilic phenol/aniline off the skin, whereas water can drive it deeper into the pores. After swabbing, flush with copious amounts of water for 15 minutes.

  • Ocular Exposure: Immediately flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. Monitor for signs of cyanosis (bluish tint to lips/nail beds), which is a clinical indicator of aniline-induced methemoglobinemia[2]. Administer oxygen if trained, and seek emergency medical care immediately.

References

  • NextSDS. "Methyl 3-[(4-Hydroxyphenyl)aMino]propanoate — Chemical Substance Information." NextSDS Chemical Database.
  • World Health Organization (WHO) / National Institutes of Health (NIH). "Essential biosafety measures for TB laboratories." NCBI Bookshelf.
  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." American Chemical Society.
  • VWR. "PHENOL Safety Data Sheet." VWR Chemical Management.
  • HBM4EU. "Aniline family." European Human Biomonitoring Initiative.

Sources

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